molecular formula C9H8N2O2 B1315481 2-(1H-indazol-3-yl)acetic acid CAS No. 26663-42-3

2-(1H-indazol-3-yl)acetic acid

Cat. No.: B1315481
CAS No.: 26663-42-3
M. Wt: 176.17 g/mol
InChI Key: JEEDFPVACIKHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indazol-3-yl)acetic acid (CAS 26663-42-3) is a key chemical scaffold in medicinal chemistry and drug discovery research. The indazole core is a privileged structure found in compounds with a wide range of biological activities . This acetic acid derivative serves as a crucial synthetic intermediate for the development of novel bioactive molecules, particularly in the synthesis of N-acylated (aza)indole alkanoic acids and esters, which are analogs of pharmacologically active compounds like indomethacin . Research indicates that indazole derivatives demonstrate significant potential in various therapeutic areas. They have shown promising antimicrobial activity , with some compounds exhibiting potent effects against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica , in some cases surpassing the reference drug metronidazole . Furthermore, certain indazole-based compounds have been evaluated for their anti-inflammatory potential , displaying in vitro inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme . The compound is characterized by its molecular formula (C9H8N2O2) and a molecular weight of 176.17 g/mol . Researchers must handle this material with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation . For safe handling, always use personal protective equipment and work in a well-ventilated area . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEDFPVACIKHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499521
Record name (2H-Indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26663-42-3
Record name (2H-Indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Advent of a Versatile Scaffold: Discovery and Synthesis of 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer, inflammation, and nausea. Within this class, 2-(1H-indazol-3-yl)acetic acid and its derivatives represent a significant area of interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes for this compound, offering detailed experimental protocols, comparative data, and insights into the logical workflows of its synthesis. The methodologies presented herein are crucial for researchers engaged in the exploration of new chemical entities for drug discovery.

Discovery and First Synthesis

The synthesis of what are described as "rare indazole acetic acid scaffolds" has been a subject of recent investigation, highlighting that this compound is not a commonplace compound. A notable and novel method was reported that involves a base-mediated condensation and cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. This approach, discovered during the investigation of base-catalyzed cyclizations of 2-nitrobenzylamine derivatives, provides a direct route to the indazole acetic acid core.[1] Seemingly minor changes in reaction conditions were found to have a significant impact on the reaction outcome, allowing for the selective synthesis of unsubstituted, hydroxy, or alkoxy indazole acetic acids.[1] When ethanolamine is used as the solvent in the presence of sodium hydroxide, the reaction exclusively yields the unsubstituted this compound.[1] This discovery offers a valuable and flexible strategy for accessing this important scaffold for drug discovery programs.[1]

Established Synthetic Protocols

Beyond the novel microwave-assisted synthesis, other established methods for the preparation of this compound have been reported in the literature. These alternative routes provide researchers with multiple options depending on the availability of starting materials and desired scale.

Method 1: Base-Mediated Cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid

This recently developed method provides a direct and efficient route to this compound. The reaction proceeds via a novel cascade N-N bond-forming reaction under basic conditions.[1]

Experimental Protocol:

  • To a 2-5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (50 mg, 0.23 mmol).

  • Add a solution of sodium hydroxide (2.5 M in ethanolamine, 1.5 mL).

  • Seal the vial with a Teflon-coated septum.

  • Irradiate the mixture in a microwave reactor for 30 minutes at 150°C with a fixed hold time.

  • After cooling, add ethyl acetate (20 mL) and 1 M HCl (10 mL) to the vial.

  • Separate the organic phase, and extract the aqueous phase twice more with ethyl acetate (10 mL each).

  • Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using an eluent of EtOAc/MeOH/HCOOH (100/0.5/0.5) to afford the pure this compound.

Method 2: Reductive Cyclization using Hydrazine Hydrate

This method utilizes a reductive cyclization approach, starting from 3-amino-3-(2-nitrophenyl)propionic acid and employing hydrazine hydrate.

Experimental Protocol:

  • Dissolve 3-amino-3-(2-nitrophenyl)propionic acid in water.

  • Add sodium hydroxide and hydrazine hydrate to the solution.

  • Heat the reaction mixture to 80°C for 30 minutes.

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Method 3: Hydrolysis of 2-(1H-indazol-3-yl)acetonitrile

This two-step process involves the formation of the corresponding nitrile followed by hydrolysis to the carboxylic acid.

Experimental Protocol:

  • Synthesize 2-(1H-indazol-3-yl)acetonitrile (synthesis of this precursor is not detailed here).

  • Suspend 2-(1H-indazol-3-yl)acetonitrile in a mixture of water and hydrochloric acid.

  • Heat the suspension to 100°C for 30 minutes.

  • Cool the reaction mixture to induce crystallization of the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield
1: Base-Mediated Cyclization3-amino-3-(2-nitrophenyl)propanoic acidNaOH, Ethanolamine30 min150°C91%
2: Reductive Cyclization3-amino-3-(2-nitrophenyl)propionic acidHydrazine hydrate, NaOH30 min80°C78%
3: Hydrolysis of Nitrile2-(1H-indazol-3-yl)acetonitrileHCl, Water30 min100°C66%

Logical and Signaling Pathway Visualization

Indazole derivatives are known to interact with various biological targets, including protein kinases. The following diagram illustrates a representative experimental workflow for the synthesis of this compound via the base-mediated cyclization route, which is a key discovery discussed in this guide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-amino-3-(2-nitrophenyl)propanoic acid 3-amino-3-(2-nitrophenyl)propanoic acid Microwave Irradiation Microwave Irradiation 3-amino-3-(2-nitrophenyl)propanoic acid->Microwave Irradiation NaOH in Ethanolamine NaOH in Ethanolamine NaOH in Ethanolamine->Microwave Irradiation Quench with HCl Quench with HCl Microwave Irradiation->Quench with HCl Cooling Ethyl Acetate Extraction Ethyl Acetate Extraction Quench with HCl->Ethyl Acetate Extraction Wash & Dry Wash & Dry Ethyl Acetate Extraction->Wash & Dry Concentration Concentration Wash & Dry->Concentration Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Crude Product This compound This compound Silica Gel Chromatography->this compound Pure Product

Synthetic Workflow for this compound.

As many indazole-containing compounds are developed as kinase inhibitors, the following diagram illustrates a simplified signaling pathway for Pim-1 kinase, a serine/threonine kinase and a proto-oncogene often targeted in cancer therapy. Indazole-based molecules can be designed to inhibit kinases like Pim-1, thereby affecting downstream signaling related to cell survival and proliferation.

cluster_upstream Upstream Activation cluster_core Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK binds STAT STAT JAK->STAT activates Pim1 Pim1 STAT->Pim1 upregulates transcription cMyc c-Myc (Stability) Pim1->cMyc stabilizes BAD BAD (Phosphorylation) Pim1->BAD inhibits CDC25A CDC25A/C (Phosphorylation) Pim1->CDC25A activates Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim1 Cell_Proliferation Cell_Proliferation cMyc->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition CDC25A->Cell_Proliferation

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indazol-3-yl)acetic acid is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, related compounds such as 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid are utilized as intermediates in the synthesis of kinase inhibitors for cancer therapy, suggesting a potential role in the modulation of cell proliferation and inflammation.[1][2] Furthermore, derivatives of the structurally similar Ethyl (1-methyl-1H-indazol-3-yl)acetate have demonstrated inhibitory effects on ERK and Aurora kinases.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and a conceptual framework for its potential mechanism of action.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations, several parameters are based on computational predictions.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 26663-42-3[4][5][6]
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [6]
Melting Point 168 °C (decomposes)[6]
Boiling Point 434.3 °C at 760 mmHg (Predicted)[6]
Density 1.438 g/cm³ (Predicted)[6]
pKa 3.93 ± 0.30 (Predicted)[6]
LogP 1.19 (Predicted)[6]
Appearance Off-white to yellow solidN/A

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is adapted from methods for synthesizing similar indazole derivatives.

Materials:

  • 3-Amino-3-(2-nitrophenyl)propanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanolamine

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Methanol/Formic acid (e.g., 100/0.5/0.5)

Procedure:

  • In a microwave-safe vial, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in a solution of ethanolamine and sodium hydroxide.

  • Seal the vial and irradiate in a microwave reactor for approximately 30 minutes at 150 °C.

  • After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate and 1 M HCl.

  • Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., Ethyl acetate/Methanol/Formic acid).

  • Collect the fractions containing the desired product and evaporate the solvent to yield purified this compound.

Purification by Recrystallization (General Protocol)

For further purification, recrystallization can be employed. The choice of solvent is critical and may require screening of various solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If colored or oily impurities are present, the hot solution can be treated with activated charcoal and then filtered through a fluted filter paper to remove the charcoal and any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • For maximum yield, the flask can be subsequently cooled in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Potential Biological Activity and Signaling Pathway

Given that derivatives of the indazole acetic acid scaffold have been investigated as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a protein kinase, thereby interfering with downstream signaling pathways that regulate cell proliferation and survival.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., ERK, Aurora) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activates Indazole_Acid This compound Indazole_Acid->Kinase Inhibits Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Generalized signaling pathway of a kinase inhibitor.

Experimental Workflows

The synthesis and purification of this compound involves a series of sequential steps that can be visualized as a workflow.

Synthesis_Workflow start Starting Materials (3-Amino-3-(2-nitrophenyl)propanoic acid, Reagents) reaction Microwave-Assisted Cyclization Reaction start->reaction extraction Work-up and Liquid-Liquid Extraction reaction->extraction drying Drying and Concentration extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization final_product Purified this compound chromatography->final_product Directly to final product recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification.

References

A Comprehensive Technical Guide to 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(1H-indazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, a detailed synthesis protocol, and its potential therapeutic applications, with a focus on its anti-inflammatory activities.

Chemical Identity and Properties

CAS Number: 26663-42-3

Chemical Structure:

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Melting Point168 °C (decomposes)[1]
Boiling Point434.3 °C at 760 mmHg[1]
Density1.438 g/cm³[1]
pKa3.93 ± 0.30 (Predicted)[1]
LogP1.19[1]

Synthesis of this compound

A potential synthetic route to this compound involves the cyclization of a substituted propionic acid precursor. The following protocol is based on a general method for the synthesis of indazole acetic acids.[2]

Experimental Protocol: Synthesis from 3-Amino-3-(2-nitrophenyl)propionic acid

Materials:

  • 3-Amino-3-(2-nitrophenyl)propionic acid

  • Sodium Hydroxide (NaOH)

  • Ethanolamine

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Eluent: EtOAc/Methanol (MeOH)/Formic acid (HCOOH) (100:0.5:0.5)

Procedure:

  • To a microwave vial, add 3-amino-3-(2-nitrophenyl)propionic acid and a solution of sodium hydroxide in ethanolamine.

  • Seal the vial with a Teflon-coated septum.

  • Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with a fixed hold time.

  • After cooling, add ethyl acetate and 1 M HCl to the reaction mixture.

  • Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using a solvent system of ethyl acetate, methanol, and formic acid to yield the desired this compound.

Applications in Drug Development

Indazole-containing compounds are prevalent in numerous biologically active molecules, including approved non-steroidal anti-inflammatory drugs (NSAIDs) like bendazac and benzydamine.[2] Derivatives of indazole acetic acid have shown promising analgesic and anti-inflammatory activities.[3] The structurally related compound, Bendazac, is known to inhibit the enzyme xanthine oxidase.[]

The anti-inflammatory properties of compounds structurally similar to this compound, such as indole-3-acetic acid (IAA), have been investigated. IAA has been shown to mitigate inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway in macrophages.[5] This pathway is a key regulator of the innate immune response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[5]

Potential Signaling Pathway in Anti-Inflammatory Action

The following diagram illustrates a potential mechanism of anti-inflammatory action for this compound, extrapolated from the known activity of the structurally analogous indole-3-acetic acid on macrophage signaling pathways.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Upregulates Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Promotes Indazole_Acetic_Acid This compound Indazole_Acetic_Acid->TLR4 Inhibits

Caption: Hypothetical inhibition of the TLR4-mediated inflammatory pathway by this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G Experimental Workflow for Synthesis and Purification Start Start: 3-Amino-3-(2-nitrophenyl)propionic acid Reaction Microwave-assisted Cyclization Start->Reaction Workup Aqueous Workup (EtOAc/HCl extraction) Reaction->Workup Purification Silica Gel Flash Chromatography Workup->Purification Product Pure Product: This compound Purification->Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(1H-indazol-3-yl)acetic acid, a key consideration for its development as a potential therapeutic agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and best practices for determining these critical physicochemical properties. Detailed experimental protocols for assessing solubility and stability are provided, alongside structured tables for the presentation of anticipated data. Furthermore, this guide includes visualizations of experimental workflows to facilitate a clear understanding of the processes involved. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the characterization of this compound and similar indazole derivatives.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The therapeutic potential of any drug candidate is fundamentally linked to its physicochemical properties, with solubility and stability being paramount. Solubility influences bioavailability and formulation strategies, while stability determines the compound's shelf-life, storage conditions, and degradation pathways. A thorough understanding of these parameters is crucial for advancing a compound through the drug development pipeline.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂LookChem
Molecular Weight 176.17 g/mol CookeChem[1]
Appearance Yellow solidBarcelona Fine Chemicals[2]
Purity >97% by HPLCBarcelona Fine Chemicals[2]
Predicted XLogP3 1.2PubChem[]

Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to characterize the solubility of this compound in both aqueous and organic solvents to inform formulation development. The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.

Predicted and Observed Solubility

While specific experimental solubility data for this compound is not widely published, Table 2 provides a template for summarizing such data once generated. For a related compound, 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid, slight solubility has been noted in DMSO and heated methanol.

Table 2: Solubility Data for this compound (Hypothetical Data)

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Aqueous Buffer (pH 2.0) 25Data not availableData not availableThermodynamic
Aqueous Buffer (pH 7.4) 25Data not availableData not availableThermodynamic
Aqueous Buffer (pH 9.0) 25Data not availableData not availableThermodynamic
Phosphate Buffered Saline (PBS) 25Data not availableData not availableKinetic
Ethanol 25Data not availableData not availableThermodynamic
Methanol 25Data not availableData not availableThermodynamic
Dimethyl Sulfoxide (DMSO) 25Data not availableData not availableThermodynamic
Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to estimate a compound's solubility from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well microplate in triplicate.

  • Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the blank wells.

G Kinetic Solubility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilute Serial Dilutions in DMSO prep_stock->prep_dilute assay_plate Dispense to 96-well Plate prep_dilute->assay_plate assay_buffer Add Aqueous Buffer assay_plate->assay_buffer assay_incubate Incubate (2h, 25°C) assay_buffer->assay_incubate analysis_measure Measure Turbidity (Nephelometry) assay_incubate->analysis_measure analysis_determine Determine Highest Soluble Concentration analysis_measure->analysis_determine

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Standard Curve: Prepare a standard curve of the compound in the respective solvent to accurately quantify the solubility.

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_add Add Excess Solid to Solvent equil_agitate Agitate (24-48h) at Constant Temperature prep_add->equil_agitate analysis_separate Centrifuge and Filter equil_agitate->analysis_separate analysis_quantify Quantify by HPLC-UV analysis_separate->analysis_quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Stability

Assessing the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products that could impact efficacy or safety. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's degradation pathways.

Stability Profile

A comprehensive stability profile for this compound should be established. Table 3 provides a template for summarizing the results from forced degradation studies.

Table 3: Forced Degradation Study of this compound (Hypothetical Data)

Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationMajor Degradants (Retention Time)
Acidic Hydrolysis 0.1 M HCl24 h60Data not availableData not available
Basic Hydrolysis 0.1 M NaOH24 h60Data not availableData not available
Neutral Hydrolysis Purified Water24 h60Data not availableData not available
Oxidation 3% H₂O₂24 h25Data not availableData not available
Thermal Solid State48 h80Data not availableData not available
Photostability ICH Q1B Option 2-25Data not availableData not available
Experimental Protocols for Stability Assessment

A stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points and Analysis: Follow the same procedure for time point withdrawal and HPLC analysis as described for hydrolytic stability.

Protocol:

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • Time Points: At specified time intervals, withdraw samples.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess for degradation.

Protocol:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The exposure should be for a specified duration to achieve a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the exposed and dark control samples by HPLC to determine the extent of photodegradation.

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Samples (Solution/Solid) stress_hydrolysis Hydrolysis (Acid, Base, Neutral) prep_sample->stress_hydrolysis stress_oxidation Oxidation (H2O2) prep_sample->stress_oxidation stress_thermal Thermal (Heat) prep_sample->stress_thermal stress_photo Photostability (ICH Q1B) prep_sample->stress_photo analysis_hplc Analyze by Stability-Indicating HPLC stress_hydrolysis->analysis_hplc stress_oxidation->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc analysis_quantify Quantify Degradation and Identify Products analysis_hplc->analysis_quantify

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain detailing the signaling pathways or direct biological targets of this compound. Indazole derivatives are known to interact with a wide range of biological targets, including kinases and various receptors. Further research, such as target identification and mechanism of action studies, is required to elucidate the biological role of this specific compound. A generalized logical workflow for such an investigation is presented below.

G Target Identification and MoA Workflow cluster_screening Screening cluster_identification Target Identification cluster_validation Validation cluster_pathway Pathway Analysis screen_phenotypic Phenotypic Screening ident_affinity Affinity Chromatography screen_phenotypic->ident_affinity screen_target Target-Based Screening valid_binding Binding Assays (e.g., SPR) screen_target->valid_binding ident_affinity->valid_binding ident_computational Computational Prediction ident_computational->valid_binding valid_functional Functional Assays valid_binding->valid_functional pathway_analysis Signaling Pathway Elucidation valid_functional->pathway_analysis

Caption: Logical Workflow for Target Identification.

Conclusion

This technical guide has outlined the essential methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the provided protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a comprehensive framework for its characterization. The systematic application of these methods will generate the critical data required to support the progression of this compound in the drug development process, enabling informed decisions regarding formulation, storage, and clinical development. Future studies should focus on generating robust experimental data to populate the frameworks presented in this guide and to elucidate the biological mechanism of action of this promising compound.

References

Spectroscopic and Structural Elucidation of 2-(1H-indazol-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-indazol-3-yl)acetic acid. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds in medicinal chemistry and drug discovery. The information presented herein has been compiled from a combination of published data on analogous structures and established principles of spectroscopic analysis.

Compound Overview

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₉H₈N₂O₂

Molecular Weight: 176.17 g/mol

Data Presentation

The following tables summarize the key spectroscopic data for this compound. This data is critical for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~12.0br s1HNH (indazole)
~7.8d1HAr-H
~7.5d1HAr-H
~7.3t1HAr-H
~7.1t1HAr-H
~3.9s2HCH₂

Predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~173C=O
~142C (indazole)
~140C (indazole)
~127CH (aromatic)
~122CH (aromatic)
~121CH (aromatic)
~120C (indazole)
~110CH (aromatic)
~32CH₂

Predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
~3200MediumN-H stretch (indazole)
~1700StrongC=O stretch (carboxylic acid)
~1620, 1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
ESI177.0658175.0512

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.[1] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.[1]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for the mass analysis of this compound. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source of a mass spectrometer. The analysis is performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.[2][3]

Visualizations

Signaling Pathway

Indazole derivatives are actively being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. The diagram below illustrates a simplified generic kinase signaling pathway that such compounds might target.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Translocation & Activation Indazole This compound (Potential Inhibitor) Indazole->Kinase1 Inhibition CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactor->CellularResponse Gene Expression Ligand Growth Factor Ligand->Receptor Binding

Caption: A simplified diagram of a generic kinase signaling pathway.

Experimental Workflow

The following diagram outlines the logical workflow for the complete spectroscopic characterization of this compound.

G Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS DataProcessing Data Processing and Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation and Confirmation DataProcessing->StructureElucidation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to the Synthesis of Substituted Indazole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of contemporary and classical synthetic strategies for preparing substituted indazole acetic acids. These compounds are significant scaffolds in medicinal chemistry, appearing in numerous biologically active agents. The following sections detail key synthetic methodologies, present quantitative data in a comparative format, and provide explicit experimental protocols and reaction pathway visualizations.

Core Synthetic Strategies

The synthesis of substituted indazole acetic acids can be broadly approached through two primary strategies: construction of the indazole ring with the acetic acid moiety already incorporated in the precursor, or post-functionalization of a pre-formed indazole core via N-alkylation.

Method 1: N-N Bond Formation via Cascade Reaction

A novel and efficient method involves a cascade N-N bond-forming reaction starting from readily available β-amino acids. This transition-metal-free approach allows for the synthesis of diverse indazole acetic acid derivatives by simply varying the nucleophile or solvent.[1][2]

The general pathway involves heating a 3-amino-3-(2-nitroaryl)propanoic acid with a suitable nucleophile/solvent under basic conditions, often facilitated by microwave irradiation.[1] This strategy can yield three distinct variants: unsubstituted, hydroxy, and alkoxy indazole acetic acids.[1][2]

G cluster_start Starting Material cluster_conditions Reaction Conditions start 3-Amino-3-(2-nitroaryl)propanoic Acid cond Base (e.g., NaOH) + Nucleophile/Solvent Microwave Heating start->cond Reacts with p1 2-Alkoxy-2-(1H-indazol-3-yl)acetic Acid cond->p1 Nucleophile: Simple Alcohols (e.g., MeOH) p2 2-(1H-indazol-3-yl)acetic Acid cond->p2 Nucleophile: Ethanolamine p3 2-Hydroxy-2-(1H-indazol-3-yl)acetic Acid cond->p3 Nucleophile: Water

Caption: Synthesis of indazole acetic acid variants via cascade reaction.

Data Presentation: Synthesis of Substituted Indazole Acetic Acids

The following table summarizes the synthesis of various substituted indazole acetic acids using the cascade reaction method, with isolated yields reported.[1][3]

Compound IDSubstituent(s)Nucleophile/SolventYield (%)
2aHMethanol71
2fH2-Methoxyethanol65
2gH1,3-Propanediol55
2iHEthanolamine88
2j5-ClMethanol68
2k5-ClEthanol74
2o6-ClMethanol70
2p6-ClEthanol75
2q6-CF₃Methanol63
2r6-CF₃Ethanol65
2s5,6-(OMe)₂Methanol85
2t7-OMeMethanol51
2u7-OMeEthanol61

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis

A representative protocol for the synthesis of 2-(1H-indazol-3-yl)-2-methoxyacetic acid (2a) is as follows[1]:

  • To a 2–5 mL microwave vial, add 3-Amino-3-(2-nitrophenyl)propionic acid (50 mg, 0.23 mmol).[1]

  • Add the solvent/nucleophile (e.g., Methanol, 2 mL) and a solution of NaOH (2.0 M in H₂O, 0.23 mL, 0.46 mmol).

  • Seal the vial and heat it in a microwave reactor to 150 °C for 20 minutes.

  • After cooling, acidify the reaction mixture to pH 2–3 using concentrated HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using preparative HPLC or column chromatography to yield the final compound.

Method 2: N-Alkylation of the Indazole Core

A more traditional and widely used approach is the direct N-alkylation of a pre-synthesized indazole ring with a haloacetic acid ester, followed by basic hydrolysis. A significant challenge in this method is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of isomers.[4][5]

The ratio of N-1 to N-2 isomers is influenced by factors such as the base, solvent, nature of the alkylating agent, and substituents on the indazole ring.[6][7][8] Generally, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution lead to a predominance of the N-1 isomer.[4][5]

G cluster_reactants Reactants cluster_isomers Intermediate Products cluster_final Final Products indazole Substituted 1H-Indazole step1 Step 1: N-Alkylation (Base, Solvent) indazole->step1 haloester Haloacetate Ester (e.g., BrCH₂CO₂Et) haloester->step1 isomer1 N-1 Alkylated Ester step1->isomer1 Major Product isomer2 N-2 Alkylated Ester step1->isomer2 Minor Product step2 Step 2: Hydrolysis (e.g., NaOH, H₂O) isomer1->step2 isomer2->step2 acid1 N-1 Indazole Acetic Acid step2->acid1 acid2 N-2 Indazole Acetic Acid step2->acid2

Caption: Regioselective N-alkylation pathway for indazole acetic acids.

Data Presentation: Hydrolysis of Indazole Acetate Esters

The following table presents yields for the basic hydrolysis of N-1 and N-2 substituted indazole acetate esters to their corresponding carboxylic acids.[5]

Starting EsterProductYield (%)M.P. (°C)
N-1 Ethyl Ester1-(Carboxymethyl)-1H-indazole (4b)95208-210
N-2 Ethyl Ester2-(Carboxymethyl)-1H-indazole (5b)96254-256

Experimental Protocol: N-Alkylation and Hydrolysis

A general two-step procedure for the synthesis of indazol-1-yl-acetic acid is as follows[4][5]:

  • N-Alkylation: Dissolve 1H-indazole in a suitable solvent like DMF. Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes at room temperature. Add ethyl bromoacetate dropwise and continue stirring overnight. Quench the reaction with water and extract the product with an organic solvent. The N-1 and N-2 ester isomers are then separated by column chromatography.

  • Hydrolysis: Dissolve the purified N-1 substituted ester in a mixture of ethanol and water. Add an excess of NaOH and heat the mixture at reflux for 2-3 hours. After cooling, acidify the solution with HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the final indazol-1-yl-acetic acid.

Method 3: Classical Synthesis from Isatin

Indazole-3-carboxylic acid, a key precursor, can be synthesized via a classical route starting from isatin. This multi-step process is a well-established method for accessing the core structure.[9]

G isatin Isatin intermediate1 Isatoic Acid Derivative isatin->intermediate1 1. NaOH (aq) H₂O₂ intermediate2 Aryl Hydrazine intermediate1->intermediate2 2. NaNO₂, HCl 3. SnCl₂ final_product Indazole-3-carboxylic Acid intermediate2->final_product 4. Acidic Cyclization

Caption: Classical synthesis of indazole-3-carboxylic acid from isatin.

General Experimental Workflow

The overall process for synthesizing and characterizing substituted indazole acetic acids follows a standard laboratory workflow, which can be adapted based on the specific synthetic method employed.

G start Reaction Setup (Reagents & Solvents) reaction Chemical Reaction (e.g., Microwave or Reflux) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying & Concentration (Na₂SO₄ / MgSO₄, Rotary Evaporation) workup->drying purification Purification (Column Chromatography or Prep-HPLC) drying->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization final Pure Compound characterization->final

References

Topic: Initial Characterization of Novel Indazole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including several FDA-approved drugs.[1][2] This is attributed to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] Indazole acetic acids, a specific subclass, have emerged as a promising area for drug discovery, with research demonstrating potent activities across multiple therapeutic areas. This technical guide provides a comprehensive overview of the initial characterization of novel indazole acetic acids, detailing synthetic methodologies, key biological assays, and associated signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to ensure reproducibility. This document serves as a core resource for professionals engaged in the exploration and development of this important class of compounds.

Synthesis of Novel Indazole Acetic Acids

A robust and efficient synthesis is the first step in the characterization of any novel compound series. For indazole acetic acids, modern methods often employ microwave-assisted organic synthesis to improve yields and reduce reaction times. A recently developed cascade N-N bond-forming reaction provides an effective route to various indazole acetic acid derivatives from readily available starting materials.[5][6]

Synthetic Workflow

The general workflow involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. The choice of nucleophile or solvent can direct the synthesis towards unsubstituted, hydroxy, or alkoxy derivatives, highlighting the versatility of the method.[5]

G SM 3-Amino-3-(2-nitroaryl)propanoic acid R1 NaOH / Alcohol (e.g., MeOH) Microwave, 150°C SM->R1 Path A R2 NaOH / Ethanolamine Microwave, 150°C SM->R2 Path B P1 α-Alkoxy Indazole Acetic Acid R1->P1 P2 Unsubstituted Indazole Acetic Acid R2->P2

Fig. 1: General synthetic workflow for indazole acetic acids.
Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a method for synthesizing substituted indazole acetic acids.[5]

  • Preparation of Reagent Solution: A 10% w/v NaOH solution/suspension is prepared by adding finely granulated NaOH to the appropriate alcohol (e.g., methanol for alkoxy derivatives, or ethanolamine for unsubstituted derivatives) and vortexing or sonicating thoroughly.

  • Reaction Setup: 3-Amino-3-(2-nitrophenyl)propionic acid (50 mg, 0.23 mmol) is added to a 2–5 mL microwave vial.

  • Addition of Reagents: The prepared NaOH/alcohol solution (2.5 mL) is added to the microwave vial, which is then sealed under air with a Teflon-coated septum.

  • Microwave Irradiation: The mixture is irradiated in a microwave reactor for 30 minutes at 150°C with a fixed hold time.

  • Work-up: After cooling, ethyl acetate (20 mL) and 1 M HCl (10 mL) are added to the reaction mixture. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the final indazole acetic acid derivative.

Synthetic Yields

The efficiency of the synthesis varies with the substituents on the starting nitroarylpropanoic acid and the alcohol used.

Compound IDStarting Material SubstituentAlcoholYield (%)Reference
2a UnsubstitutedMethanol82%[5]
2c UnsubstitutedEthanol75%[5]
2i UnsubstitutedEthanolamine89%[5]
2p 6-ChloroMethanol71%[5]
2r 6-TrifluoromethylMethanol72%[5]
2u 7-MethoxyMethanol85%[5]

Biological Characterization: Anti-Inflammatory Activity

A significant number of indazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[8][9]

Mechanism of Action: COX-2 Inhibition

Indazole acetic acids can be designed to selectively target the COX-2 enzyme, which is primarily responsible for mediating the inflammatory response. This selectivity is often achieved by designing molecules with specific pharmacophores, such as a sulfonamido group, that can bind to a side pocket present in the COX-2 active site but not in COX-1.[8]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam IAA Indazole Acetic Acid (Selective Inhibitor) IAA->COX2

Fig. 2: Mechanism of selective COX-2 inhibition.
Quantitative Data: In Vitro COX Inhibition

The potency and selectivity of novel compounds are determined using in vitro enzyme inhibition assays.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
16 >1000.409>244[10]
VIIa 19.50.2967.24[9]
Celecoxib 14.20.4233.8[9]

Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative, structurally related to the design principles of indazole-based inhibitors.

Experimental Protocol: COX Inhibition Assay

This is a representative protocol for determining COX-1 and COX-2 inhibitory activity in vitro.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is reconstituted in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: The test compound (novel indazole acetic acid) is pre-incubated with the enzyme and a cofactor (e.g., hematin) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.

  • Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Biological Characterization: Anticancer Activity

The indazole scaffold is present in several approved anticancer drugs, such as axitinib.[5] Novel indazole derivatives are frequently evaluated for their antiproliferative and pro-apoptotic activities against various cancer cell lines.[11][12]

Mechanism of Action: Induction of Apoptosis

Certain indazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to a decrease in the mitochondrial membrane potential and subsequent activation of executioner caspases like caspase-3.[11]

G Compound Indazole Derivative (e.g., 2f) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Mito Mitochondrial Membrane Potential Decrease Bcl2->Mito Bax->Mito Casp3 Cleaved Caspase-3 (Executioner) Mito->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: Apoptosis induction pathway by an indazole derivative.
Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative effects are typically measured against a panel of human cancer cell lines.

Compound IDCell LineIC₅₀ / GI₅₀ (µM)ActivityReference
2f 4T1 (Breast)0.23Antiproliferative[11][12]
2f A549 (Lung)1.15Antiproliferative[11][12]
6f Panel Avg.0.77Antiproliferative[13]
6i Panel Avg.0.86Antiproliferative[13]
15k HCT-116 (Colon)0.041HDAC Inhibition[14]
15m HeLa (Cervical)0.052HDAC Inhibition[14]
Experimental Protocol: MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the novel indazole acetic acids for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

The initial characterization of novel indazole acetic acids reveals a class of compounds with significant therapeutic potential. Efficient, modern synthetic routes, such as microwave-assisted cyclizations, allow for the rapid generation of diverse derivatives.[5] Subsequent biological evaluation frequently demonstrates potent and selective activity in key areas of drug discovery, including inflammation and oncology.[10][11] The detailed protocols and summarized data presented in this guide offer a foundational framework for researchers to build upon, facilitating the continued exploration and development of indazole acetic acids as next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-indazol-3-yl)acetic acid from 2-Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indazole scaffolds are prevalent in numerous biologically active compounds, including anti-inflammatory drugs and anti-cancer agents. Specifically, 2-(1H-indazol-3-yl)acetic acid serves as a crucial building block in medicinal chemistry. This document provides detailed protocols for the synthesis of this compound, focusing on methods that utilize 2-nitrophenyl derivatives as starting materials. The primary strategy involves an intramolecular reductive cyclization, where a nitro group is reduced and subsequently forms the N-N bond characteristic of the indazole ring system.

Core Synthetic Strategy: Reductive Cyclization

The synthesis of the indazole ring from a 2-nitrophenyl precursor is a key transformation. This process typically involves the reduction of the nitro group to an amino or hydroxylamino group, which then undergoes an intramolecular cyclization by attacking a suitable electrophilic center on the side chain to form the dihydropyrazole ring, followed by aromatization. A common and effective precursor for this strategy is 3-amino-3-(2-nitrophenyl)propanoic acid, which undergoes reductive cyclization to yield the target compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 3-amino-3-(2-nitrophenyl)propanoic acid are detailed below.

Protocol 1: Reductive Cyclization with Hydrazine and Raney Nickel

This classical method involves the reduction of the nitro group using hydrazine hydrate as a hydrogen donor and Raney Nickel as a catalyst, which facilitates the subsequent cyclization.

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • 85-98% Hydrazine hydrate (N₂H₄·H₂O)

  • Raney Nickel (catalytic amount)

  • 6 N Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 15 g, 71.4 mmol) in a 5% aqueous solution of sodium hydroxide (e.g., 85 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (e.g., 5 mL of 85% solution) to the reaction mixture.

  • Heating and Catalyst Addition: Heat the mixture to 80°C with stirring. Once the temperature is stable, cautiously add a small amount of Raney Nickel catalyst in portions (e.g., 25 mg total). Caution: Raney Nickel is pyrophoric and reacts exothermically with hydrazine. Add slowly.

  • Reaction Monitoring: Maintain the reaction at 80°C for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of water.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Slowly acidify the filtrate with 6 N HCl to a pH of approximately 2. A precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the collected solid product under vacuum to yield this compound.

Protocol 2: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time. The choice of solvent is critical; using ethanolamine as the solvent directly yields the desired unsubstituted indazole acetic acid in excellent yield.

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid

  • Ethanolamine

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 2–5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol), ethanolamine (as solvent), and a solution of NaOH.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 150°C (fixed hold time).

  • Work-up:

    • After the reaction, cool the vial to room temperature.

    • Transfer the contents to a separatory funnel and add ethyl acetate (e.g., 20 mL) and 1 M HCl (e.g., 10 mL).

    • Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (e.g., 2 x 10 mL).

  • Purification:

    • Combine the organic phases and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., EtOAc/MeOH/HCOOH, 100/0.5/0.5) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the two described protocols.

ParameterProtocol 1: Reductive CyclizationProtocol 2: Microwave-Assisted
Starting Material 3-amino-3-(2-nitrophenyl)propanoic acid3-amino-3-(2-nitrophenyl)propanoic acid
Key Reagents NaOH, Hydrazine Hydrate, Raney NiNaOH, Ethanolamine
Reaction Time 30 - 60 minutes30 minutes
Temperature 80 °C150 °C
Reported Yield 54% - 78%Excellent (Specific % may vary)
Purification Precipitation and FiltrationFlash Chromatography
Reference Kariyone et al.Odell et al.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Overall Synthetic Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_methods Synthetic Methods cluster_product Final Product Start 2-Nitrophenyl Derivative Inter 3-amino-3-(2-nitrophenyl) propanoic acid Start->Inter Synthesis P1_reagents Protocol 1: Hydrazine, Raney Ni NaOH, 80°C Inter->P1_reagents P2_reagents Protocol 2: Ethanolamine, NaOH Microwave, 150°C Inter->P2_reagents End 2-(1H-indazol-3-yl) acetic acid P1_reagents->End Reductive Cyclization P2_reagents->End Microwave-Assisted Cyclization

Caption: Synthetic workflow for this compound.

Logical Diagram of Reductive Cyclization

Reductive_Cyclization Key Steps in Reductive Cyclization A 2-Nitrophenyl Side Chain (-NO₂) B Reduction of Nitro Group A->B Hydrazine/ Raney Ni C Amino/Hydroxylamino Intermediate (-NH₂ / -NHOH) B->C D Intramolecular N-N Bond Formation (Cyclization) C->D E Dihydroindazole Intermediate D->E F Aromatization (Dehydration) E->F G 1H-Indazole Ring (Final Product) F->G

Caption: Logical steps of the N-N bond-forming cyclization.

Microwave-Assisted Synthesis of Indazole Acetic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing scaffolds are crucial pharmacophores in medicinal chemistry, present in numerous biologically active compounds, including approved drugs for cancer and inflammation.[1] Indazole acetic acids, in particular, are rare scaffolds that are of considerable interest in early drug discovery for the rapid exploration of subtle structural differences.[2] Lonidamine (LND), a derivative of indazole-3-carboxylic acid, is a well-known anticancer agent that targets the energy metabolism of tumor cells.[3][4]

Conventional synthetic methods for preparing these compounds often require long reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates reaction rates, increases product yields, and minimizes byproducts by utilizing dielectric heating for rapid and uniform temperature elevation.[6][7][8] This application note provides detailed protocols for the efficient synthesis of substituted indazole acetic acids via a microwave-assisted, base-catalyzed cascade N-N bond forming reaction.

General Reaction Scheme

The synthesis proceeds via a microwave-assisted cyclization of 3-amino-3-(2-nitrophenyl)propanoic acids in the presence of a base (NaOH) and a suitable alcohol, which can act as both solvent and nucleophile. This method allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.[2][4]

Figure 1: General scheme for microwave-assisted synthesis of indazole acetic acids.

Reaction scheme illustrating the transformation of 3-amino-3-(2-nitrophenyl)propanoic acids into various indazole acetic acid derivatives.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of indazole acetic acids is a streamlined process designed for efficiency and high throughput, making it ideal for medicinal chemistry applications.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Starting Material: 3-amino-3-(2-nitroaryl) propanoic acid C Combine reagents in 10 mL microwave vial A->C B Prepare Reagent Solution: NaOH in appropriate alcohol solvent B->C D Seal vial and place in microwave reactor C->D E Irradiate: 150-170 °C 30 min D->E F Cool to RT & add EtOAc and 1 M HCl E->F G Separate organic phase, extract aqueous phase F->G H Wash, dry, and concentrate organic phases G->H I Purify by silica gel flash chromatography H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted indazole acetic acids.[2]

Protocol 1: Synthesis of 2-(1-Alkoxy-1H-indazol-3-yl)acetic Acids

This protocol describes the synthesis of alkoxyindazole acetic acids using various alcohols as both the solvent and nucleophile.

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Selected alcohol (e.g., Methanol, Ethanol, Propanol) (0.2 M solution)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • 10 mL microwave reaction vial with Teflon-coated septum

  • Microwave reactor (e.g., Biotage Initiator)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a 10 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid.

  • Add a freshly prepared 0.2 M solution of NaOH in the desired alcohol (e.g., 5 mL for a 1 mmol scale reaction).

  • Seal the vial under air with the Teflon-coated septum.

  • Place the vial in the microwave reactor and irradiate the mixture for 30 minutes at 150 °C with a fixed hold time.[2]

  • After irradiation, allow the solution to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (20 mL) and 1 M HCl (10 mL).[2]

  • Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (10 mL each).[2]

  • Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel flash chromatography using an eluent system such as EtOAc/MeOH/HCOOH (100/0.5/0.5) to afford the desired 2-(1-alkoxy-1H-indazol-3-yl)acetic acid.[2]

Protocol 2: Synthesis of 2-(1H-Indazol-3-yl)acetic Acid

This protocol describes the synthesis of the unsubstituted indazole acetic acid using ethanolamine as the solvent.

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Ethanolamine

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Follow steps 1-3 of Protocol 1, but use ethanolamine as the solvent instead of a simple alcohol.

  • Place the vial in the microwave reactor and irradiate the mixture for 30 minutes at 150 °C with a fixed hold time.[2]

  • Follow the work-up and purification steps 5-9 as described in Protocol 1. The use of ethanolamine as the solvent leads to the formation of the unsubstituted indazole acetic acid in excellent yield.[2]

Data Presentation

The microwave-assisted protocol enables the synthesis of a variety of indazole acetic acid derivatives with good to excellent yields.

Table 1: Microwave Synthesis of Alkoxyindazole Acetic Acids from 3-amino-3-(2-nitrophenyl)propanoic acid. [2]

EntryAlcohol SolventProduct StructureTemperature (°C)Time (min)Isolated Yield (%)
1Methanol2-(1-methoxy-1H-indazol-3-yl)acetic acid1503088
2Ethanol2-(1-ethoxy-1H-indazol-3-yl)acetic acid1503080
3n-Propanol2-(1-propoxy-1H-indazol-3-yl)acetic acid1503051
4Isopropanol2-(1-isopropoxy-1H-indazol-3-yl)acetic acid1503045
5n-Butanol2-(1-butoxy-1H-indazol-3-yl)acetic acid1503031
6Methoxyethanol2-(1-(2-methoxyethoxy)-1H-indazol-3-yl)acetic acid1503070
7EthanolamineThis compound1503085

Data sourced from White Rose Research Online.[2]

Table 2: Microwave Synthesis with Substituted 3-amino-3-(2-nitroaryl)propanoic acids. [2]

EntryAryl Substituent (R)Alcohol SolventTemperature (°C)Time (min)Isolated Yield (%)
1HMethanol1503088
24-FMethanol1503079
35-FMethanol1503082
44-ClMethanol1503075
54-CF₃Methanol1503055
64-OMeMethanol1703065
7HEthanolamine1503085
84-FEthanolamine1503081

Data sourced from White Rose Research Online.[2]

Biological Relevance & Potential Signaling Pathway

Indazole acetic acid derivatives, such as Lonidamine (LND), are known to exert anticancer effects by targeting the distinct metabolic phenotype of cancer cells, often referred to as the Warburg effect.[4] LND disrupts cancer cell bioenergetics by inhibiting key enzymes in glycolysis and mitochondrial respiration, leading to ATP depletion, intracellular acidification, and ultimately, cell death.[6][9][10]

G cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate HK2 Hexokinase II (Mitochondrial) Lactate Lactate Efflux (MCT) Pyruvate->Lactate Mito_Pyruvate Pyruvate (via MPC) Pyruvate->Mito_Pyruvate Acid Intracellular Acidification ETC Electron Transport Chain Mito_Pyruvate->ETC ComplexII Complex II (SDH) ComplexII->ETC ATP ATP Production ETC->ATP ATP_dep ATP Depletion LND Lonidamine (Indazole Acetic Acid Derivative) Inhibition1 Inhibition LND->Inhibition1 Inhibition2 Inhibition LND->Inhibition2 Inhibition3 Inhibition LND->Inhibition3 Inhibition4 Inhibition LND->Inhibition4 Inhibition1->HK2 Inhibition2->Mito_Pyruvate MPC Inhibition3->ComplexII Inhibition4->Lactate MCT CellDeath Cell Death ATP_dep->CellDeath Acid->CellDeath

Caption: Proposed mechanism of action for Lonidamine-like compounds.

Conclusion

The application of microwave irradiation provides a rapid, efficient, and versatile method for the synthesis of substituted indazole acetic acids.[2] This approach offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and often improved yields.[7][11] The protocols described herein are robust and tolerate a range of functional groups, making this method a valuable tool for generating libraries of novel indazole derivatives for drug discovery programs. The ability to quickly access these important scaffolds can accelerate the identification and optimization of new therapeutic agents.

References

Application Notes and Protocols for 2-(1H-indazol-3-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-(1H-indazol-3-yl)acetic acid and its derivatives in drug discovery, based on the biological activities of structurally related compounds. The protocols outlined below are generalized methodologies for assessing the bioactivity of this compound in key therapeutic areas.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of indazole acetic acid have shown promise as anti-inflammatory, anti-cancer, and anti-diabetic complication agents. This document details potential applications and experimental protocols to explore the therapeutic potential of this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of its derivatives, this compound may be investigated for the following applications:

  • Anti-inflammatory Activity: The structurally related non-steroidal anti-inflammatory drug (NSAID) Bendazac, 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, exerts its effects by inhibiting the denaturation of proteins and modulating the activity of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[1][2]

  • Anticancer Activity: Lonidamine, a derivative of indazole-3-carboxylic acid, has been used in cancer therapy. Its mechanism involves the disruption of cancer cell metabolism by inhibiting glycolysis, specifically targeting mitochondrial hexokinase, and impairing mitochondrial respiration, which ultimately leads to apoptosis.[3][4][5][6]

  • Management of Diabetic Complications: Indazole acetic acid derivatives have been identified as potent inhibitors of aldose reductase.[7] This enzyme is crucial in the polyol pathway, where excess glucose is converted to sorbitol, a process implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.

Data Presentation: Bioactivity of this compound Derivatives

Compound/Derivative NameTargetAssay TypeIC50/EC50Reference
Bendazac Protein DenaturationIn vitro anti-denaturation-[1][2]
Cyclooxygenase (COX)Enzyme Inhibition-[1]
Lonidamine Mitochondrial HexokinaseEnzyme Inhibition-[3][6]
GlycolysisCellular Metabolism-[3][5]
1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (62) Aldose ReductaseEnzyme Inhibition30 nM[7]
[6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (70) Aldose ReductaseEnzyme Inhibition2.1 nM[7]
3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (79) Aldose ReductaseEnzyme Inhibition5 nM[7]
3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (82) Aldose ReductaseEnzyme Inhibition52.2 nM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, a hallmark of inflammation.[1][5][8]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.8

  • Test Compound (this compound)

  • Reference Standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).

  • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

  • In a series of test tubes, add different concentrations of the test compound and reference standard.

  • Add the protein solution to each test tube.

  • A control tube should be prepared with the protein solution and the vehicle solvent.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cool the solutions to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100

G cluster_workflow Protein Denaturation Inhibition Assay Workflow prep Prepare Reagents: - Test Compound - Reference Standard - Protein Solution mix Mix Reagents: - Add compound/standard to protein solution prep->mix incubate Incubate at 37°C mix->incubate denature Heat-induce Denaturation at 70°C incubate->denature cool Cool to Room Temperature denature->cool measure Measure Absorbance (660 nm) cool->measure calculate Calculate % Inhibition measure->calculate G cluster_pathway Glycolysis Inhibition Signaling Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Apoptosis Apoptosis Glycolysis->Apoptosis Energy Depletion Mitochondria Mitochondria Pyruvate->Mitochondria Normal Respiration Lactate Lactate Pyruvate->Lactate Anaerobic/Warburg Effect Mitochondria->Apoptosis Compound 2-(1H-indazol-3-yl) acetic acid Compound->Glycolysis Inhibition G cluster_workflow Aldose Reductase Inhibition Assay Workflow prep Prepare Reaction Mix: - Buffer, NADPH, Enzyme add_cpd Add Test Compound/ Reference Inhibitor prep->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate with Substrate (DL-glyceraldehyde) pre_incubate->start_rxn monitor Monitor NADPH Oxidation (Absorbance at 340 nm) start_rxn->monitor calculate Calculate Reaction Velocity and % Inhibition monitor->calculate ic50 Determine IC50 Value calculate->ic50

References

Application Notes and Protocols: 2-(1H-indazol-3-yl)acetic acid as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1H-indazol-3-yl)acetic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1] This document outlines the synthetic versatility of this compound, its application in targeting various kinase families, and provides detailed protocols for the synthesis and evaluation of derivative compounds.

Introduction to this compound in Kinase Inhibition

The indazole ring system is a bioisostere of indole and benzimidazole and is a core component of numerous clinically approved and investigational kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1] The this compound scaffold provides a strategic advantage for drug discovery, offering a carboxylic acid handle that can be readily functionalized to explore a wide chemical space and optimize pharmacokinetic and pharmacodynamic properties. This functional handle allows for the introduction of various substituents to modulate potency, selectivity, and solubility.

Derivatives of this compound have been successfully employed to develop inhibitors targeting a range of kinases implicated in cancer and other diseases. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, Pim Kinases, and key components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Targeted Kinase Families and Signaling Pathways

The versatility of the this compound scaffold allows for the development of inhibitors targeting multiple key signaling pathways crucial in cancer cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and metabolism.[2][3][4] Its aberrant activation is a frequent event in many human cancers. Indazole-based inhibitors have been designed to target key kinases within this pathway, such as PI3K and Akt.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PI3K inhibits Indazole_Inhibitor->AKT inhibits Indazole_Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition.

MAPK/ERK Pathway

The MAPK/ERK pathway is another fundamental signaling cascade that transmits extracellular signals to the cell nucleus, regulating processes like cell proliferation, differentiation, and survival.[5][6][7][8] Key kinases in this pathway, such as MEK and ERK, are also viable targets for indazole-based inhibitors.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellCycle Cell Cycle Progression GeneExpression->CellCycle Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->Raf inhibits Indazole_Inhibitor->MEK inhibits Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Intermediate 2-(1H-indazol-3-yl)acetamide Derivative Coupling->Intermediate Modification Further Functionalization (e.g., Suzuki Coupling) Intermediate->Modification FinalProduct Final Kinase Inhibitor Modification->FinalProduct Purification Purification (Chromatography, Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(1H-Indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2][3] Derivatives of 2-(1H-indazol-3-yl)acetic acid are of significant interest in drug discovery programs, and modification of the carboxylic acid group is a key strategy for generating diverse chemical libraries with a wide range of pharmacological activities.[1][4] The primary goal of derivatization is to convert the carboxylic acid's hydroxyl group, a poor leaving group, into a more reactive species to facilitate nucleophilic acyl substitution.[5] This document provides detailed protocols for two common and effective derivatization strategies: amide bond formation and esterification.

Amide Bond Formation: Synthesis of 2-(1H-Indazol-3-yl)acetamides

The formation of an amide bond is one of the most frequently performed transformations in medicinal chemistry.[6] Direct condensation of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt.[5] Therefore, the carboxylic acid must first be activated using a coupling reagent.

Principle of Amide Coupling

Amide coupling reactions typically involve an activating agent that converts the carboxylic acid into a highly reactive intermediate (e.g., an active ester or O-acylisourea). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.[5][7] Common coupling reagents include carbodiimides like EDC and uronium salts like HATU.[8][9]

Common Coupling Reagents for Amide Synthesis

A variety of reagents are available for activating carboxylic acids. The choice of reagent often depends on the reactivity of the substrates, desired reaction conditions, and cost.

Coupling ReagentAdditiveCommon SolventsKey Characteristics
HATU Base (e.g., DIPEA)DMF, NMPHigh efficiency, fast reaction times, suitable for less reactive amines.[9][10]
HBTU / TBTU Base (e.g., DIPEA)DMF, DCMVery effective and widely used, by-products are generally soluble.[7][9]
EDC HOBt or OxymaDMF, DCM, WaterCost-effective, water-soluble by-product is easily removed. Good for more reactive amines.[7][9]
DCC / DIC DMAP (optional)DCM, THFPotent activators, but produce insoluble urea by-products (DCU/DIU) which can complicate purification.[7][8]
Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for most applications, including coupling to sterically hindered or less reactive amines.[9]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids have dissolved.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir for 2 minutes.

  • Activation & Coupling: Add HATU (1.0-1.1 eq) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Standard Amide Coupling using EDC·HCl and HOBt

This is a common and cost-effective method suitable for many primary and secondary amines.[11]

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Add anhydrous DMF or Dichloromethane (DCM) and stir to dissolve all solids.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1 for reaction work-up and product purification.[11]

Workflow for Amide Coupling

G start This compound + Amine (R-NH2) reagents Add Anhydrous Solvent (e.g., DMF) + Base (e.g., DIPEA) start->reagents activation Add Coupling Reagent (e.g., HATU, EDC) reagents->activation reaction Stir at RT (2-24h) activation->reaction workup Aqueous Work-up (Acid/Base Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Amide Derivative purification->product

Caption: General workflow for amide synthesis.

Ester Formation: Synthesis of 2-(1H-Indazol-3-yl)acetates

Esterification is another fundamental method for derivatizing carboxylic acids. The Fischer esterification provides a direct route to esters by reacting a carboxylic acid with an alcohol under acidic conditions.[12]

Principle of Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to attack by the alcohol nucleophile.[13] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed.[12][13]

Experimental Protocol

Protocol 3: Fischer Esterification

  • Preparation: Equip a 5 mL conical reaction vial or round-bottom flask with a magnetic stir bar.

  • Reagents: Add this compound (1.0 eq) and a large excess of the desired alcohol (e.g., 10-20 eq). The alcohol can often serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 5 mol%).

  • Reaction: Attach a condenser and heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used. Allow the mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cooling & Quenching: Remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation if applicable.[12]

Workflow for Fischer Esterification

G start This compound + Excess Alcohol (R-OH) catalyst Add Acid Catalyst (e.g., H2SO4) start->catalyst reaction Heat to Reflux (4-12h) catalyst->reaction workup Neutralization & Aqueous Work-up reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Purified Ester Derivative purification->product

Caption: General workflow for Fischer esterification.

Troubleshooting and Optimization

  • Low or No Yield: If a reaction is sluggish or fails to proceed, first ensure all reagents are pure and solvents are anhydrous, especially for amide coupling reactions.[9]

  • Incomplete Reaction: For sluggish amide couplings, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. Alternatively, switching to a more powerful coupling reagent like HATU may be necessary.[9]

  • Side Reactions: In amide couplings, a common side reaction is the formation of N-acylurea when using carbodiimides.[7] Adding HOBt or Oxyma can suppress this. For Fischer esterification, ensure sufficient excess of the alcohol is used to favor product formation.[13]

References

Application Notes and Protocols: 2-(1H-Indazol-3-yl)acetic Acid in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anti-inflammatory effects.[1] 2-(1H-indazol-3-yl)acetic acid serves as a key starting material or structural motif for the development of novel anti-inflammatory agents. These derivatives target various key players in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and critical signaling pathways like NF-κB. This document provides detailed application notes on the synthesis and evaluation of indazole-based anti-inflammatory agents, focusing on specific mechanisms of action and providing standardized protocols for their assessment.

Application Note 1: Bindarit, an Indazole Derivative as a Selective Modulator of the NF-κB Pathway

Bindarit, a derivative of indazolic chemistry, has demonstrated significant anti-inflammatory activity by selectively interfering with monocyte recruitment and the "early inflammatory response".[2][3] Its primary mechanism involves the targeted downregulation of the classical nuclear factor-κB (NF-κB) signaling pathway.[2]

Mechanism of Action: Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated. Bindarit exerts its effect by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB.[2][3] This action hinders the nuclear translocation of active NF-κB dimers (p65/p50), thereby decreasing their binding to the promoter regions of specific pro-inflammatory genes.[2] Notably, Bindarit selectively inhibits the production of monocyte chemotactic proteins (MCPs/CCLs) like MCP-1 (CCL2) and IL-12β/p40, without significantly affecting other cytokines such as IL-6 or IL-8.[2][3][4] This selective inhibition of chemokine expression is crucial for its therapeutic effect in downregulating chronic inflammation at the site of injury or infection.[2][5]

NF_kB_Pathway cluster_nucleus Nuclear Compartment LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) p_IkBa->p65_p50 Degradation releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation DNA κB DNA Binding Sites p65_p50->DNA Binds Cytokines MCP-1, IL-12β/p40 Transcription DNA->Cytokines Induces Bindarit Bindarit Bindarit->IKK Inhibits Phosphorylation

Caption: Mechanism of Bindarit on the NF-κB signaling pathway.

Quantitative Data: Effect of Bindarit on Cytokine Production

Cell LineStimulantCytokineEffect of BindaritReference
Mouse MacrophageLPSMCP-1 / MCPsInhibition[2]
Mouse MacrophageLPSIL-12β/p40Inhibition[2]
Mouse MacrophageLPSIL-6No significant effect[2]
Mouse MacrophageLPSIL-8/KCNo significant effect[2]

Experimental Protocol: LPS-Induced Cytokine Production Assay

This protocol is based on methodologies used to evaluate the effect of Bindarit on macrophage cytokine production.[2][3]

  • Cell Culture: Culture a mouse leukemic monocyte-macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDM) in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Plating: Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Bindarit (e.g., 30-300 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (MCP-1, IL-12β/p40, IL-6, etc.) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of Bindarit compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if applicable.

Application Note 2: Indazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

A significant number of anti-inflammatory agents derived from the indazole scaffold function by inhibiting cyclooxygenase (COX) enzymes.[1] Inflammation is closely linked to the COX-2/microsomal prostaglandin E₂ synthase-1/prostaglandin E₂ (COX-2/mPGES-1/PGE₂) pathway.[6] While traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects.[7] Therefore, developing selective COX-2 inhibitors or targeting the downstream enzyme mPGES-1 is a key therapeutic strategy.[7][8][9] Indazole derivatives have shown promise as selective COX-2 inhibitors.[1]

Mechanism of Action: Arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandin H₂ (PGH₂).[8] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is responsible for producing the PGH₂ that leads to pro-inflammatory prostaglandins like PGE₂.[10] PGE₂ is synthesized from PGH₂ by the terminal synthase mPGES-1.[8] Selective indazole-based inhibitors block the active site of the COX-2 enzyme, preventing the synthesis of PGH₂ and subsequent inflammatory mediators.[1]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Catalyzed by PLA2 PLA2 PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Physiological Physiological Functions (e.g., GI protection) COX1->Physiological Leads to COX2->PGH2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Catalyzed by mPGES1 mPGES1 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2 Indazoles Selective Indazole Derivatives Indazoles->COX2

Caption: Inhibition of the COX-2 pathway by selective indazole derivatives.

Quantitative Data: In Vitro and In Vivo Activity of Indazole Derivatives

Table 1: In Vitro COX-2 Inhibition by 2,3-diphenyl-2H-indazole Derivatives [1]

CompoundCOX-2 Inhibition IC₅₀ (µM)
18 4.88
21 7.95
23 6.09
26 5.33
Rofecoxib (Control)4.01

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives (Carrageenan-Induced Paw Edema) [11]

CompoundDose (mg/kg)Max. % Inhibition of Edema (at 5h)
Indazole 10061.03%
5-Aminoindazole 10083.09%
6-Nitroindazole 10085.12%
Diclofenac (Control)1084.50%

Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorimetric) [12]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Inhibitor Preparation: Dissolve test compounds (indazole derivatives) and a reference standard (e.g., Celecoxib) in DMSO to create stock solutions. Make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound solution.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound against both COX-1 and COX-2.

2. In Vivo Carrageenan-Induced Paw Edema Model [11][13]

  • Animal Model: Use male Wistar or Sprague Dawley rats (150-200 g).[11][14] Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test groups (e.g., indazole derivatives at various doses like 25, 50, 100 mg/kg).[11]

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).[15]

  • Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][15]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Application Note 3: General Synthesis of Indazole-Based Anti-inflammatory Agents

The synthesis of novel anti-inflammatory agents often begins with the construction of the core indazole ring or the modification of a readily available precursor like this compound.

Synthesis of this compound (7) [16]

A common route involves the reduction and cyclization of a substituted nitrophenyl precursor.

  • Starting Material: 3-Amino-3-(2-nitrophenyl)propanoic acid (6).

  • Reaction Conditions: Dissolve the starting material (2.4 mmol) in an aqueous solution of 5% NaOH.

  • Reduction: Add 98% hydrazine hydrate (160 µL). Heat the reaction to 80°C.

  • Catalysis: Carefully add Raney Nickel (5 mg) to catalyze the reduction and cyclization.

  • Reaction Time: Maintain the reaction at 80°C for 30 minutes.

  • Work-up: Cool the reaction mixture and adjust the pH to ~2 with concentrated HCl to precipitate the product.

  • Purification: Filter the precipitated solid and dry it to obtain this compound.[16]

General Synthesis of 1H-Indazole-3-carboxamide Derivatives [17]

The carboxylic acid moiety of an indazole precursor can be readily converted to a variety of amides to explore structure-activity relationships.

  • Starting Material: 1H-Indazole-3-carboxylic acid (or acetic acid analogue).

  • Activation: In a suitable solvent like DMF, activate the carboxylic acid using coupling agents such as HOBT (1.2 equiv) and EDC·HCl (1.2 equiv) in the presence of a base like triethylamine (TEA, 3 equiv). Stir at room temperature for 15 minutes.

  • Amine Coupling: Add the desired amine (1 equiv) to the reaction mixture.

  • Reaction Time: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the resulting amide derivative using column chromatography or recrystallization.

Synthesis_Workflow Start This compound or other precursor Synth Chemical Synthesis (e.g., Amide Coupling) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify InVitro In Vitro Screening (e.g., COX-2, Cytokine Assays) Purify->InVitro InVitro->Start Revise structure Lead_ID Lead Compound Identification InVitro->Lead_ID Lead_ID->Start No hits InVivo In Vivo Efficacy (e.g., Paw Edema Model) Lead_ID->InVivo Potent hits Final Preclinical Candidate InVivo->Final Efficacious & Safe

References

Application of 2-(1H-indazol-3-yl)acetic Acid in Antimicrobial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Indazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(1H-indazol-3-yl)acetic acid is a promising scaffold for the synthesis of new antimicrobial candidates. Its structural similarity to indole-3-acetic acid, a known bacterial signaling molecule, suggests that its derivatives could interfere with bacterial communication and virulence. This document outlines the potential applications of this compound in the synthesis of novel antimicrobial agents, providing detailed protocols for the synthesis of its amide and ester derivatives and summarizing the antimicrobial activity of structurally related compounds.

Data Presentation

While direct antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the minimum inhibitory concentrations (MICs) of structurally related indazole and indole derivatives against various pathogens. This data serves as a benchmark for the potential efficacy of the proposed synthetic compounds.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3ao Staphylococcus aureus ATCC 25923< 1[1]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3aq Staphylococcus aureus ATCC 25923< 1[1]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3ag Mycobacterium smegmatis mc21553.9[1]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3ag Candida albicans ATCC 102313.9[1]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa )S. aureus ATCC 43300 (MRSA)3.9[1]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq )C. albicans ATCC 102313.9[1]
Indazole derivative 5 S. aureus64 - 128[2]
Indazole derivative 5 S. epidermidis64 - 128[2]
2-[(3-methyl-1H-indazol-1-yl)-3-phenyl-1, 8-naphthyridine] 4b Aspergillus niger- (23 mm zone of inhibition)[3]
2-[(3-methyl-1H-indazol-1-yl)-3-(2-chlorophenyl)]-1, 8-naphthyridine] 4d Candida albicans- (26 mm zone of inhibition)[3]

Experimental Protocols

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, such as amides and esters. These derivatives are often explored in drug discovery to modulate physicochemical properties and biological activity.

Protocol 1: Synthesis of 2-(1H-indazol-3-yl)acetamide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives of this compound via carbodiimide-mediated coupling with a primary or secondary amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-(1H-indazol-3-yl)acetamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of Ester Derivatives of this compound

This protocol outlines the synthesis of ester derivatives via acid-catalyzed esterification (Fischer esterification).

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol) in excess

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel if necessary.

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the proposed synthetic workflows and a potential mechanism of action for the synthesized antimicrobial agents.

Synthesis_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound Coupling DCC/EDC, HOBt start->Coupling AcidCat H+ (cat.) start->AcidCat Amine R1R2NH Amine->Coupling Amide 2-(1H-indazol-3-yl)acetamide Derivative Coupling->Amide Alcohol R'OH Alcohol->AcidCat Ester 2-(1H-indazol-3-yl)acetate Derivative AcidCat->Ester

Caption: Proposed synthetic routes for amide and ester derivatives of this compound.

Mechanism_of_Action Compound Indazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration Target Intracellular Target (e.g., FtsZ, (p)ppGpp synthetase) Compound->Target Interaction Membrane->Target Interaction Binding/Inhibition Target->Interaction Disruption Cell Wall Synthesis Disruption Interaction->Disruption Signaling Quorum Sensing Interference Interaction->Signaling Death Bacterial Cell Death Disruption->Death Inhibition Biofilm Formation Inhibition Signaling->Inhibition Inhibition->Death

Caption: Postulated mechanism of antimicrobial action for indazole derivatives.

References

Application Note: High-Throughput Analysis of 2-(1H-indazol-3-yl)acetic Acid and Its Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-indazol-3-yl)acetic acid and its derivatives are a class of compounds with significant interest in pharmaceutical research and development due to their diverse biological activities. Accurate and sensitive quantification of these molecules in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note describes a robust and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the analysis of this compound and its related derivatives. The methodology outlined provides a starting point for method development and validation for the quantitative analysis of this compound class in biological and non-biological samples.

Experimental Workflow

The overall experimental workflow for the HPLC-MS analysis of this compound and its derivatives is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Urine, Reaction Mixture) extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction Internal Standard Spiking reconstitution Evaporation & Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC Separation (Reversed-Phase C18 Column) reconstitution->hplc Injection ms Mass Spectrometry Detection (ESI-MS/MS) hplc->ms quant Quantification (Peak Area Integration) ms->quant report Reporting (Concentration Calculation) quant->report

Caption: Experimental workflow for HPLC-MS analysis.

Detailed Protocols

1. Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. For biological matrices such as plasma or urine, a solid-phase extraction (SPE) method is recommended for cleanup and concentration.[1]

  • Materials:

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analytes with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

    • Analysis: The sample is now ready for LC-MS/MS analysis.

For non-biological samples, such as reaction mixtures, a simple dilute-and-shoot approach may be sufficient. Dilute the sample in the initial mobile phase to a concentration within the linear range of the assay.

2. HPLC-MS/MS Analysis

This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5-10 µL.[2][3]

    • Column Temperature: 35-40 °C.[2]

    • Gradient: A linear gradient is typically employed, starting with a low percentage of organic phase and increasing to elute the analytes. A representative gradient is shown below.

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. For carboxylic acids, negative ion mode is often more sensitive.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[1]

    • Source Parameters: These should be optimized for the specific instrument and analytes. Typical starting parameters include:

      • Capillary Voltage: 3.0-4.0 kV

      • Source Temperature: 120-150 °C

      • Desolvation Temperature: 350-500 °C

      • Desolvation Gas Flow: 600-800 L/hr

    • MRM Transitions: The precursor ion (Q1) will be the [M-H]⁻ or [M+H]⁺ of the analyte, and the product ion (Q3) will be a characteristic fragment. These transitions need to be determined by infusing a standard solution of each analyte into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following table is a template for presenting the results of a quantitative analysis.

Table 1: Quantitative HPLC-MS/MS Results for this compound and its Derivatives

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)
This compounde.g., 4.2e.g., 175.1e.g., 131.1
Derivative 1
Derivative 2
Internal Standard

LOD: Limit of Detection, LOQ: Limit of Quantitation, R²: Coefficient of determination for the calibration curve.

Signaling Pathways and Logical Relationships

For studies investigating the mechanism of action of these compounds, visualizing the affected signaling pathways is crucial. The following is a generic example of how a signaling pathway can be represented using Graphviz.

signaling_pathway cluster_cell Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 Inhibition by Indazole Derivative kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene response Cellular Response gene->response

Caption: Example of a signaling pathway diagram.

The HPLC-MS method described provides a sensitive and selective approach for the quantification of this compound and its derivatives. The detailed protocol for sample preparation and instrumental analysis serves as a solid foundation for method development and validation in various research and development settings. The clear presentation of data and visualization of experimental workflows and biological pathways are essential for effective communication of scientific findings.

References

Application Note: 1H and 13C NMR Assignment for 2-(1H-Indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indazol-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to the endogenous auxin, indole-3-acetic acid. The indazole moiety is a prevalent scaffold in numerous pharmacologically active molecules. Accurate and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound is fundamental for its structural characterization, purity assessment, and for studying its interactions with biological targets. This application note provides a detailed protocol for the acquisition of high-quality 1H and 13C NMR spectra and presents a predicted spectral assignment based on analogous structures.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from structurally related indazole derivatives.

Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)

Chemical Shift (δ) ppmMultiplicityProtonsAssignment
~12.50br s1HCOOH
~12.30br s1HN1-H
~7.80d1HH-4
~7.50d1HH-7
~7.30t1HH-6
~7.10t1HH-5
~3.90s2HCH2

Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)

Chemical Shift (δ) ppmAssignment
~172.0C=O
~141.0C-7a
~139.0C-3
~127.0C-3a
~126.0C-6
~121.0C-5
~120.0C-4
~110.0C-7
~32.0CH2

Experimental Protocols

A detailed methodology for acquiring high-quality 1H and 13C NMR spectra is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[1][2]

  • Solvent Selection: Use a high-purity deuterated solvent such as DMSO-d6 (dimethyl sulfoxide-d6), as the compound is expected to be soluble in it.[3] The choice of solvent is crucial to avoid strong solvent signals that may overlap with the analyte peaks.

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Sample Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.

  • Acquisition Time: At least 2 seconds to ensure good resolution.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for 1H NMR.[5]

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain: Optimize the receiver gain automatically using the instrument's standard procedure.

13C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlet peaks for each carbon.

  • Temperature: 298 K.

  • Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of quaternary carbons.[5]

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4]

  • Decoupling: Use broadband proton decoupling during acquisition.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation.[5]

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to the phased spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the 1H spectrum, integrate the peak areas.

Molecular Structure and Numbering

The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering convention used for the NMR assignments.

molecular_structure N1 N1 N2 N2 N1->N2 H1 H N1->H1 C3 C3 N2->C3 C3a C3a C3->C3a CH2 CH2 C3->CH2 C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C7 C7 C6->C7 H6 H C6->H6 C7->C7a H7 H C7->H7 C7a->N1 COOH COOH CH2->COOH H1_pos H4_pos H5_pos H6_pos H7_pos

Caption: Molecular structure of this compound with atom numbering.

References

Application Notes and Protocols: Utilizing 2-(1H-Indazol-3-yl)acetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. These initial fragment hits can then be optimized into potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics. 2-(1H-Indazol-3-yl)acetic acid is a valuable fragment that incorporates the key features of the indazole ring system with a carboxylic acid handle, providing a versatile starting point for FBDD campaigns.

These application notes provide a comprehensive guide to using this compound as a fragment in FBDD, covering its physicochemical properties, screening methodologies, and hit-to-lead optimization strategies. Detailed protocols for key experimental techniques are provided to facilitate the practical application of this fragment in drug discovery projects.

Physicochemical Properties of this compound

This compound is an ideal fragment for FBDD due to its adherence to the "Rule of Three," which generally defines a good fragment as having a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. Its properties make it soluble and amenable to various biophysical screening techniques.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem
Molecular Weight 176.17 g/mol PubChem
cLogP 1.1PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Heavy Atom Count 13Calculated
Topological Polar Surface Area (TPSA) 68.1 ŲPubChem
Solubility Soluble in DMSO and other organic solvents.General Chemical Knowledge

Application in Fragment-Based Drug Discovery (FBDD)

The utility of this compound in FBDD stems from the versatile binding modes of the indazole ring, which can act as a hinge-binder in kinases, and the carboxylic acid group, which can form key hydrogen bonds or be used as a vector for fragment growing.

Typical FBDD Workflow

The following diagram illustrates a typical FBDD workflow utilizing this compound.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening e.g., NMR, SPR, X-ray Hit Identification Hit Identification Biophysical Screening->Hit Identification Weak Binders Binding Confirmation Binding Confirmation Hit Identification->Binding Confirmation Orthogonal Assay Structural Biology Structural Biology Binding Confirmation->Structural Biology e.g., X-ray, NMR Fragment Growing Fragment Growing Structural Biology->Fragment Growing Fragment Linking/Merging Fragment Linking/Merging Structural Biology->Fragment Linking/Merging Lead Compound Lead Compound Fragment Growing->Lead Compound Fragment Linking/Merging->Lead Compound

FBDD workflow using this compound.

Example Application: Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. This compound can serve as an excellent starting point for developing potent and selective kinase inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Cascade Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival This compound derivative This compound derivative This compound derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Inhibition of a kinase signaling pathway.

Experimental Protocols

Detailed protocols for key experiments in an FBDD campaign using this compound are provided below.

NMR-Based Fragment Screening (Saturation Transfer Difference - STD)

Objective: To identify binding of this compound to a target protein.

Materials:

  • Target protein (e.g., a kinase)

  • This compound

  • Deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O)

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at 10-50 µM in the deuterated buffer.

    • Prepare a stock solution of this compound at 100 mM in DMSO-d6.

    • Prepare the final NMR sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 1 mM. The final DMSO-d6 concentration should be kept below 1%.

    • Prepare a control sample with only the fragment at the same concentration in the deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of both the sample and the control to ensure the fragment is soluble and stable.

    • Set up the STD NMR experiment. A typical STD experiment involves a train of selective Gaussian pulses to saturate the protein resonances.

    • Acquire an "on-resonance" spectrum with saturation of a protein resonance (e.g., at 0 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or fragment signals are present (e.g., 30 ppm).

    • The difference between the on- and off-resonance spectra (the STD spectrum) will show signals only for the protons of the fragment that are in close contact with the protein.

  • Data Analysis:

    • Process the STD spectrum. The presence of signals in the STD spectrum indicates binding of the fragment to the protein.

    • Calculate the STD amplification factor for each proton of the fragment to identify the binding epitope.

X-ray Crystallography (Soaking)

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution (mother liquor supplemented with, e.g., 20-30% glycerol)

  • Soaking solution (mother liquor containing 1-10 mM of the fragment)

  • X-ray diffraction equipment (synchrotron or in-house source)

Protocol:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth drop to a drop of soaking solution.

    • Incubate the crystal in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal to a drop of cryoprotectant solution.

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Processing:

    • Mount the frozen crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

    • Process the diffraction data using appropriate software (e.g., XDS, MOSFLM) to obtain a set of structure factor amplitudes.

  • Structure Solution and Refinement:

    • Solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Build the fragment into the resulting difference electron density map.

    • Refine the protein-fragment complex structure to obtain a final model with good stereochemistry and agreement with the experimental data.

Biochemical Assay (Kinase Activity Assay)

Objective: To determine the inhibitory potency (IC₅₀) of this compound and its derivatives against a target kinase.

Materials:

  • Target kinase

  • Peptide substrate for the kinase

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound and its derivatives in DMSO.

  • Assay Setup:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the target kinase.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Hit Optimization

Quantitative Data Summary

The following table summarizes hypothetical but realistic data for this compound and a more potent, optimized derivative against a hypothetical kinase target.

CompoundIC₅₀ (µM)Binding Affinity (K_d, µM)Ligand Efficiency (LE)
This compound> 1000500 (SPR)0.35
Optimized Derivative0.50.1 (ITC)0.42

Ligand Efficiency (LE) Calculation: LE = -RT * ln(K_d) / N where R is the gas constant, T is the temperature in Kelvin, K_d is the dissociation constant, and N is the number of heavy atoms.

Hit-to-Lead Optimization Strategy

Once a fragment hit is identified and its binding mode is determined, the next step is to optimize its potency and selectivity.

Hit_to_Lead cluster_hit Initial Hit cluster_optimization_strategy Optimization Strategy cluster_lead Lead Compound Fragment Hit This compound (Weak Affinity) Structure-Based Design Structure-Based Design Fragment Hit->Structure-Based Design Binding Mode SAR by NMR/X-ray SAR by NMR/X-ray Structure-Based Design->SAR by NMR/X-ray Iterative Design Optimized Lead Potent & Selective Inhibitor SAR by NMR/X-ray->Optimized Lead

Hit-to-lead optimization strategy.

Fragment Growing: The carboxylic acid moiety of this compound provides a clear vector for chemical elaboration to explore adjacent pockets in the protein binding site, thereby increasing potency and selectivity.

Fragment Linking/Merging: If other fragments are found to bind in close proximity, they can be linked together with the indazole fragment to create a larger, higher-affinity molecule.

Conclusion

This compound is a high-quality fragment that serves as an excellent starting point for FBDD campaigns, particularly for targets such as kinases. Its favorable physicochemical properties and versatile binding capabilities make it a valuable tool in the drug discovery arsenal. The protocols and strategies outlined in these application notes provide a framework for the effective utilization of this fragment to identify and optimize novel therapeutic agents.

Application Notes: 2-(1H-indazol-3-yl)acetic acid as a Molecular Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] The 2-(1H-indazol-3-yl)acetic acid structure serves as a key pharmacophore that can be elaborated to create molecular probes for interrogating the function of various protein kinases, which are critical regulators of cellular processes. These probes are invaluable tools for target validation, studying signaling pathways, and screening for novel therapeutic agents. This document details the application of indazole-based compounds as molecular probes, with a focus on their use as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).

Application as Probes for ROCK Kinases

Derivatives of the indazole scaffold have been successfully developed as potent inhibitors of ROCK1 and ROCK2. These kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating cellular contraction, motility, and actin cytoskeleton organization.[2][3] Small molecule inhibitors based on this scaffold, such as Y-27632, GSK429286A, and Fasudil, serve as chemical probes to dissect the physiological and pathological roles of the RhoA/ROCK signaling pathway. These compounds are widely used in both in vitro and in vivo studies to investigate processes ranging from smooth muscle contraction to neuronal regeneration and cancer cell metastasis.[4][5][6]

Data Presentation

The following table summarizes quantitative data for prominent indazole-related molecular probes targeting ROCK kinases. These values indicate the potency and, in some cases, the selectivity of the compounds.

Table 1: Quantitative Data for Indazole-Related ROCK Inhibitors

CompoundTarget ProteinAssay TypeIC50Ki
Y-27632 ROCK1Kinase Assay-220 nM[7]
ROCK2Kinase Assay-300 nM[7]
GSK429286A ROCK1Kinase Assay14 nM[8][9][10]-
ROCK2Kinase Assay63 nM-
Fasudil (HA-1077) ROCK1Kinase Assay-330 nM[11]
ROCK2Kinase Assay1900 nM[12]-

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Determining ROCK Inhibition

This protocol describes a method to quantify the inhibitory activity of a test compound against ROCK1 and ROCK2 using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase substrate (e.g., S6 kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (solubilized in DMSO)

  • Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar ADP-Glo™ kit[3][13]

  • 384-well white, opaque plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Create a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to generate a range of concentrations for IC50 determination.

  • Reaction Setup:

    • Prepare the kinase reaction mixture in the assay buffer containing the ROCK substrate and ATP (final concentration typically 5-10 µM).[13]

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the ROCK enzyme (e.g., 4 ng of ROCK1) to each well.[13]

    • Initiate the kinase reaction by adding 2 µL of the reaction mixture (substrate + ATP). The final reaction volume is 5 µL.

  • Incubation:

    • Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.[3][14]

  • Signal Detection (using Kinase-Glo®):

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the detection reaction.

    • Incubate the plate at room temperature for 10-40 minutes to allow the luminescent signal to stabilize.[3][13]

    • Measure the luminescence using a plate reader. The signal intensity is inversely correlated with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter nonlinear regression model using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton. Activated RhoA (GTP-bound) binds to and activates ROCK, which then phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). This leads to increased actin-myosin contractility and the formation of stress fibers.[14]

signaling_pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits (via phosphorylation) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Probe Indazole Probe (e.g., Y-27632) Probe->ROCK Inhibits pMLC Phospho-MLC MYPT1->pMLC Dephosphorylates MLC->pMLC Contraction Actin-Myosin Contraction & Stress Fiber Formation pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of indazole-based probes.

Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing kinase inhibitors using an indazole-based compound library.

experimental_workflow cluster_screening Screening & Validation cluster_characterization Downstream Characterization A Compound Library (Indazole Derivatives) B Primary Screen (In Vitro Kinase Assay) A->B Test C Hit Confirmation & IC50 Determination B->C Identify Hits D Kinase Selectivity Profiling (Panel of Kinases) C->D Characterize Potent Hits E Cell-Based Assays (e.g., Cytoskeleton Imaging, Western Blot for p-MLC) C->E F In Vivo Model Testing (e.g., Hypertension Models) E->F Validate in vivo

Caption: Experimental workflow for screening and characterizing indazole-based kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carboxamide Derivatives from 2-(1H-Indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indazole-3-carboxamide derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the field of oncology.[1][2] These scaffolds have been investigated for their roles as inhibitors of various protein kinases, such as p21-activated kinase 1 (PAK1), which are implicated in cancer cell proliferation, migration, and invasion.[3][4] This document provides detailed protocols for the synthesis of novel 1H-indazole-3-carboxamide derivatives starting from 2-(1H-indazol-3-yl)acetic acid, along with methods for their biological evaluation.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives from this compound is primarily achieved through an amide coupling reaction with a variety of primary or secondary amines. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives

G start This compound reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA, TEA) Solvent (e.g., DMF, DCM) start->reagents 1. Dissolve amine R1R2NH (Amine) amine->reagents 2. Add product 2-(1H-Indazol-3-yl)-N-(substituted)acetamide reagents->product 3. React

Caption: General reaction scheme for the amide coupling of this compound with an amine.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive.

Materials:

  • This compound

  • Substituted amine (1.0-1.2 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0-1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[5]

  • Add HATU (1.0-1.1 eq) in a single portion.[5]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a common and cost-effective method suitable for more reactive amines.

Materials:

  • This compound

  • Substituted amine (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (1.2 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)

  • TEA (Triethylamine) or DIPEA (3.0 equivalents)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • 10% NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC hydrochloride (1.2 eq), and TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Cool the mixture to 0°C using an ice bath.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Extract the product with an organic solvent such as ethyl acetate or 10% methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for synthesized 1H-indazole-3-carboxamide derivatives.

Compound IDAmine UsedCoupling MethodYield (%)Melting Point (°C)
4a BenzylamineEDC/HOBt85145-148
4c 2-MorpholinoethylamineEDC/HOBt82148-151
4j 1-(Pyrimidin-2-yl)piperazineEDC/HOBt78220-224

Data adapted from a similar synthesis starting with 1H-indazole-3-carboxylic acid.

Biological Evaluation: Anti-Tumor Migration and Invasion

A key application of 1H-indazole-3-carboxamide derivatives is the inhibition of cancer cell migration and invasion. This is often mediated through the inhibition of signaling pathways such as the PAK1-Snail axis.[6]

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PAK1 PAK1 Receptor Tyrosine Kinases->PAK1 Snail Snail PAK1->Snail Snail_n Snail Snail->Snail_n EMT Genes EMT Gene Transcription Snail_n->EMT Genes Cell Migration & Invasion Cell Migration & Invasion EMT Genes->Cell Migration & Invasion Indazole Derivative Indazole Derivative Indazole Derivative->PAK1 Inhibition

Caption: Inhibition of the PAK1-Snail signaling pathway by 1H-indazole-3-carboxamide derivatives.

Experimental Workflow for In Vitro Evaluation

The following workflow outlines key experiments to assess the anti-migratory and anti-invasive properties of the synthesized compounds.

G start Synthesized 1H-Indazole-3-carboxamide Derivatives assay1 Wound Healing Assay (Cell Migration) start->assay1 assay2 Transwell Invasion Assay (Cell Invasion) start->assay2 assay3 Western Blot Analysis (Protein Expression) start->assay3 results1 Quantitative Analysis of Wound Closure assay1->results1 results2 Quantification of Invading Cells assay2->results2 results3 Analysis of PAK1, Snail, MMP9, TIMP2 levels assay3->results3 conclusion Identification of Lead Compounds for Anti-Metastatic Therapy results1->conclusion results2->conclusion results3->conclusion

Caption: Experimental workflow for the biological evaluation of 1H-indazole-3-carboxamide derivatives.

Protocol 3: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess cell migration.[6]

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Synthesized 1H-indazole-3-carboxamide compounds

  • Vehicle control (e.g., DMSO)

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and culture them until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium containing the test compounds at various concentrations. A vehicle control should be included.

  • Capture images of the wound at time zero and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Protocol 4: Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[6]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or other basement membrane matrix

  • Cancer cell line

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., fetal bovine serum)

  • Synthesized 1H-indazole-3-carboxamide compounds

  • Vehicle control

  • Methanol

  • 0.5% Crystal violet solution

  • Cotton swabs

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert, along with the test compounds at desired concentrations or a vehicle control.

  • Add culture medium containing a chemoattractant to the lower chamber.

  • Incubate the plate at 37°C in a CO₂ incubator for a suitable period (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with a 0.5% crystal violet solution.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Conclusion

The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for the development and characterization of novel 1H-indazole-3-carboxamide derivatives from this compound. These compounds hold promise as lead structures in the discovery of new anti-cancer agents that target tumor migration and invasion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indazol-3-yl)acetic acid. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for obtaining this compound?

A common and effective method involves the base-mediated condensation and cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. Utilizing specific nucleophiles/solvents under microwave irradiation can selectively yield the desired this compound.[1]

Q2: What are the typical starting materials and reagents required?

The key starting material is 3-amino-3-(2-nitrophenyl)propanoic acid. Essential reagents include a base, such as sodium hydroxide (NaOH), and a suitable solvent that also acts as a nucleophile, with ethanolamine being particularly effective for producing the target compound.[1]

Q3: What kind of yields can I expect for this synthesis?

Yields can be excellent, particularly when using ethanolamine as the solvent. In some reported procedures, an excellent yield was achieved, although specific quantitative figures can vary based on the precise reaction conditions and scale.[1]

Q4: Are there any known major side products or impurities I should be aware of?

Yes, a significant side reaction can occur, especially when using simple alcohols like methanol as the solvent. This can lead to the formation of 2-(1H-indazol-3-yl)-2-alkoxyacetic acids, such as 2-(1H-indazol-3-yl)-2-methoxyacetic acid, instead of the desired product.[1] The choice of solvent is therefore critical to steer the reaction towards the intended product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incorrect Solvent/Nucleophile: Using simple alcohols (e.g., methanol, ethanol) can favor the formation of alkoxyacetic acid derivatives.[1]2. Suboptimal Reaction Temperature: Insufficient temperature may lead to incomplete reaction or poor conversion rates.[1]3. Insufficient Base Concentration: A lower concentration of base can result in incomplete consumption of the starting material.[1]1. Solvent Selection: Use ethanolamine as the solvent to promote the formation of this compound.[1]2. Temperature Optimization: Employ microwave irradiation at a high temperature, for instance, 150°C, to drive the reaction to completion.[1]3. Base Concentration: Ensure an adequate concentration of NaOH is used as per the established protocol.
Formation of Unexpected Side Products (e.g., 2-alkoxyacetic acid derivatives) Inappropriate Solvent Choice: The use of simple alcohol solvents directly leads to the incorporation of an alkoxy group at the α-position of the acetic acid side chain.[1]Strategic Solvent Use: To exclusively synthesize this compound, avoid simple alcohols and use ethanolamine as the solvent.[1]
Difficulty in Product Purification Complex Reaction Mixture: The presence of side products and unreacted starting materials can complicate purification.Chromatographic Purification: Utilize silica gel flash chromatography for effective separation. A suggested eluent system is a mixture of ethyl acetate, methanol, and formic acid (e.g., 100/0.5/0.5 v/v/v).[1]
Incomplete Consumption of Starting Material 1. Low Reaction Temperature or Time: The reaction may not have proceeded to completion.2. Insufficient Base: The catalytic base may be a limiting factor.1. Increase Temperature/Time: Consider increasing the microwave irradiation temperature (e.g., to 170°C for certain substrates) or extending the reaction time.[1]2. Verify Reagent Stoichiometry: Ensure the correct molar equivalents of the base are used.

Quantitative Data Summary

The selection of the alcohol/nucleophile plays a crucial role in determining the final product. The following table summarizes the outcomes of reacting 3-amino-3-(2-nitrophenyl)propanoic acid with various alcohols under basic conditions.

Starting MaterialAlcohol/NucleophileBaseTemperature (°C)ProductIsolated Yield (%)
3-amino-3-(2-nitrophenyl)propanoic acidMethanolNaOH1502-(1H-indazol-3-yl)-2-methoxyacetic acid-
3-amino-3-(2-nitrophenyl)propanoic acidEthanolamineNaOH150This compoundExcellent
3-amino-3-(2-nitrophenyl)propanoic acidN,N-dimethylethanolamineNaOH150This compound44

Note: A specific numerical yield for the methanol reaction was not provided in the source, and "excellent" was the qualitative description for the ethanolamine reaction.[1]

Experimental Protocols

Microwave-Assisted Synthesis of this compound[1]

This protocol is adapted from a method that has been shown to produce the target compound in high yield.

Materials:

  • 3-Amino-3-(2-nitrophenyl)propanoic acid

  • Ethanolamine

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Eluent: Ethyl acetate/Methanol/Formic acid (100/0.5/0.5)

Procedure:

  • To a microwave vial (2–5 mL), add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol).

  • Add the ethanolamine solvent and the NaOH solution to the vial.

  • Seal the vial with a Teflon-coated septum.

  • Place the vial in a microwave reactor and irradiate for 30 minutes at 150°C with a fixed hold time.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • To the cooled reaction mixture, add ethyl acetate (20 mL) and 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with ethyl acetate (10 mL each).

  • Combine the organic phases, wash with brine, and then dry over MgSO₄.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using an eluent system of ethyl acetate/methanol/formic acid (100/0.5/0.5) to afford the desired this compound.

Visualizations

Experimental Workflow for Synthesis and Purification

G Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 3-amino-3-(2-nitrophenyl)propanoic acid - Ethanolamine - NaOH solution reaction 2. Microwave Reaction - 150°C, 30 min reagents->reaction workup 3. Aqueous Workup - Add Ethyl Acetate & 1M HCl - Separate layers - Extract aqueous phase reaction->workup drying 4. Drying & Concentration - Wash with brine - Dry with MgSO₄ - Concentrate under reduced pressure workup->drying purification 5. Purification - Silica Gel Flash Chromatography drying->purification product Final Product This compound purification->product

Caption: A flowchart of the synthesis and purification process.

Logical Relationship of Solvent Choice to Product Outcome

G Impact of Solvent Choice on Product Formation cluster_conditions Reaction Conditions start Starting Material: 3-amino-3-(2-nitrophenyl)propanoic acid + NaOH condition1 Solvent: Simple Alcohol (e.g., Methanol) start->condition1 condition2 Solvent: Ethanolamine start->condition2 product1 Side Product: 2-alkoxyacetic acid derivative condition1->product1 Favored Pathway product2 Desired Product: This compound condition2->product2 Favored Pathway

Caption: Solvent choice dictates the reaction pathway.

References

Technical Support Center: Synthesis of 2-(1H-Indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indazol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent and effective method involves the base-mediated cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. This approach is often favored for its accessibility of starting materials and relatively straightforward reaction conditions. Other routes, such as those employing the Japp-Klingemann reaction, have also been described in the literature.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities can generally be categorized as starting material-related, process-related, or degradation products.

  • Starting Material-Related Impurities: Unreacted 3-amino-3-(2-nitrophenyl)propanoic acid is a common impurity if the reaction does not go to completion.

  • Process-Related Impurities: A significant process-related impurity is the formation of 2-(1H-indazol-3-yl)-2-alkoxyacetic acids when alcohols are used as solvents. For instance, using methanol can lead to the formation of 2-(1H-indazol-3-yl)-2-methoxyacetic acid.[1] Other potential byproducts can arise from alternative cyclization pathways, such as the formation of 1-hydroxyindazoles, depending on the specific reaction conditions.

  • Degradation Products: The stability of the final compound and intermediates should be considered, as degradation can introduce additional impurities.

Q3: What analytical methods are recommended for purity analysis and impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for assessing the purity of this compound and quantifying impurities. A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (such as acetonitrile or methanol). UV detection is suitable for this compound due to its chromophoric nature. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
Incorrect stoichiometry of reagents Carefully re-verify the molar ratios of the starting materials and reagents. Ensure accurate weighing and dispensing of all chemicals.
Suboptimal reaction temperature The cyclization step is temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it is too high, it may lead to the formation of degradation products or byproducts. Optimize the temperature based on literature procedures or systematic experimentation.
Base is not effective The choice and concentration of the base are critical for the cyclization. Ensure the base is of good quality and used in the correct amount. Common bases for this reaction include sodium hydroxide.
Issue 2: Presence of Significant Impurities
Potential Cause Recommended Solution
Formation of 2-(1H-indazol-3-yl)-2-alkoxyacetic acid This impurity is formed when an alcohol is used as the reaction solvent.[1] To avoid this, consider using a non-alcoholic solvent system. If an alcohol must be used, minimizing the reaction time and temperature may help reduce the formation of this byproduct.
Presence of unreacted starting material Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Purification methods such as recrystallization or column chromatography can be employed to remove unreacted starting materials from the final product.
Formation of other byproducts (e.g., 1-hydroxyindazoles) The reaction pathway can be sensitive to subtle changes in conditions.[1] Carefully control the reaction parameters as specified in the protocol. Altering the base or solvent system may be necessary to favor the desired product formation.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of impurities with the product in chromatography Optimize the chromatographic conditions. For column chromatography, experiment with different solvent systems (eluents) and stationary phases. For HPLC, adjust the mobile phase composition, gradient, pH, and column type to achieve better separation.
Product oiling out during recrystallization Ensure the correct solvent or solvent mixture and concentration are used for recrystallization. Slow cooling and seeding with a small crystal of the pure product can promote proper crystallization.
Product is not precipitating from the reaction mixture After the reaction is complete, adjusting the pH of the solution to the isoelectric point of the amino acid product can facilitate its precipitation. Addition of a co-solvent in which the product is insoluble can also induce precipitation.

Experimental Protocols

Key Experiment: Synthesis of this compound from 3-amino-3-(2-nitrophenyl)propanoic acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid

  • Sodium Hydroxide (NaOH)

  • Ethanolamine

  • Water

  • Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a reaction vessel, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in ethanolamine.

  • Add a solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture under reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

  • Dry the purified product under vacuum.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes check_purity Check Purity (TLC/HPLC) impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes optimize_reaction Optimize Reaction: - Time - Temperature - Stoichiometry low_yield->optimize_reaction good_yield->check_purity optimize_purification Optimize Purification: - Recrystallization - Chromatography impure_product->optimize_purification identify_impurities Identify Impurities (LC-MS) impure_product->identify_impurities end End pure_product->end optimize_reaction->start optimize_purification->check_purity modify_synthesis Modify Synthesis: - Change Solvent - Change Base identify_impurities->modify_synthesis modify_synthesis->start

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Synthesis of Indazole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of indazole acetic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of N-1 and N-2 Regioisomers during Alkylation

The most prevalent challenge in the synthesis of N-substituted indazole acetic acids is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning both nitrogen atoms can be alkylated.[1] The ratio of these isomers is highly dependent on the reaction conditions.

Q1: I am getting a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 alkylated product?

A1: Achieving high N-1 selectivity often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable.[2] Key factors to consider are:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[3][4] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering alkylation at that position.

  • Substituent Effects: Bulky substituents at the C-3 position of the indazole ring can favor N-1 alkylation due to steric hindrance around the N-2 position.[4]

  • Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N-1 substituted product.[2]

Q2: How can I selectively synthesize the N-2 alkylated indazole?

A2: Favoring the kinetically preferred N-2 product often requires specific reaction conditions:

  • Steric Hindrance at N-1: Introducing electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position can sterically block the N-1 position and direct alkylation to N-2.[3][4]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer.[2]

  • Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N-2 selectivity.[4][5]

Issue 2: Decarboxylation of the Acetic Acid Moiety

Q3: I am observing the loss of the carboxylic acid group in my final product. How can I prevent this?

A3: Decarboxylation of indazole-3-acetic acid can occur under harsh reaction conditions, particularly at elevated temperatures. To mitigate this:

  • Temperature Control: Avoid excessive heating during the synthesis and purification steps.

  • Mild Reaction Conditions: Employ milder bases and shorter reaction times where possible.

  • Protecting Group Strategy: If decarboxylation is persistent, consider synthesizing the indazole acetic acid from a precursor where the carboxylic acid is protected as an ester. The ester can then be hydrolyzed under mild conditions as the final step.

Issue 3: Incomplete or Side Reactions during Ester Hydrolysis

Q4: The hydrolysis of my ethyl indazole-3-acetate is sluggish or incomplete. What can I do?

A4: Incomplete hydrolysis can lead to purification challenges. To optimize this step:

  • Choice of Base: Lithium hydroxide (LiOH) is often effective for the hydrolysis of hindered esters.

  • Solvent System: A mixture of THF and water or methanol and water can improve the solubility of the ester and facilitate hydrolysis.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but monitor for potential side reactions like decarboxylation.

  • Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Data Presentation: Regioselectivity of Indazole Alkylation

The following table summarizes the influence of various factors on the N-1/N-2 regioselectivity of indazole alkylation.

Indazole Substrate Alkylating Agent Base/Solvent Temperature (°C) N-1:N-2 Ratio Yield (%) Reference
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:189[6]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:191[6]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99:1 (N-1)>90[6]
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95:5 (N-1)85[6]
Methyl 5-bromo-1H-indazole-6-carboxylate1-Bromo-2-methylpropaneK₂CO₃ / DMF12058:4247 (N-1), 25 (N-2)[7]
1H-indazolevarious alcoholsPPh₃ / DIAD (Mitsunobu)50Favors N-2-[8]
1H-indazolesdiazo compoundsTfOH-up to 0:100good to excellent[5]

Experimental Protocols

Protocol 1: Highly Selective N-1 Alkylation of Ethyl 1H-indazole-3-carboxylate

This protocol is optimized for achieving high N-1 regioselectivity.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.

Protocol 2: Selective N-2 Alkylation of 1H-Indazoles using Triflic Acid

This protocol is designed for high N-2 regioselectivity.

Materials:

  • 1H-indazole

  • Diazo compound (e.g., ethyl diazoacetate)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1H-indazole (1.0 equivalent) in anhydrous DCM, add the diazo compound (1.2 equivalents).

  • Add TfOH (0.1-0.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[4]

Visualizations

N_Alkylation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole Indazole Precursor Base Base (e.g., NaH, K2CO3) Indazole->Base Deprotonation N1_Product N-1 Alkylated Indazole (Thermodynamic Product) Base->N1_Product Alkylation (e.g., NaH/THF) N2_Product N-2 Alkylated Indazole (Kinetic Product) Base->N2_Product Alkylation (e.g., TfOH/Diazo) Solvent Solvent (e.g., THF, DMF) Solvent->Base Troubleshooting_Workflow Start Mixture of N-1/N-2 Isomers Observed Desired_Product What is the desired product? Start->Desired_Product N1_Strategy Strategies for N-1 Selectivity Desired_Product->N1_Strategy N-1 Isomer N2_Strategy Strategies for N-2 Selectivity Desired_Product->N2_Strategy N-2 Isomer N1_Details Use NaH in THF Consider bulky C-3 substituents Promote thermodynamic equilibration N1_Strategy->N1_Details Purification Optimize Purification N1_Strategy->Purification N2_Details Use C-7 EWG Employ Mitsunobu conditions Use TfOH with diazo compounds N2_Strategy->N2_Details N2_Strategy->Purification

References

Technical Support Center: 2-(1H-Indazol-3-yl)acetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1H-indazol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness when dealing with relatively pure crude material. Column chromatography is employed for separating the target compound from impurities with similar solubility profiles.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific solvent systems for this exact molecule are not extensively documented in publicly available literature, suitable solvents can be inferred from related compounds and general principles. Good solvent candidates to explore include:

  • Single Solvents: Toluene, acetone, ethyl acetate, and potentially glacial acetic acid are solvents from which related indazole derivatives have been successfully recrystallized.[1][2] Water and alcohols (methanol, ethanol) may also be effective, especially in mixed solvent systems.

  • Mixed Solvents: A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to induce crystallization.[3] Examples could include ethanol/water, acetone/hexane, or ethyl acetate/heptane.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal (decolorizing carbon).[4] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before allowing the solution to cool for crystallization.[3] Use a minimal amount of charcoal to avoid adsorbing your desired product.

Q4: What type of chromatography is recommended for purifying this compound?

A4: For preparative scale, silica gel flash chromatography is a common and effective method.[5] A typical eluent system might consist of a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes or dichloromethane), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing of the acidic analyte.[5]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Product does not crystallize from solution. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, add a suitable anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization over oiling.
Low recovery after recrystallization. The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.[8] Minimize the amount of cold solvent used for washing the crystals.[4] Consider a different solvent system with lower cold solubility.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.[3]
Compound streaks or shows poor separation on silica gel chromatography. The acidic nature of the compound is causing interaction with the silica gel.Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent system to suppress the ionization of the carboxylic acid and improve peak shape.[5]
Multiple spots are observed on TLC after purification. The purification method was not effective in removing all impurities.Re-purify the material using an alternative method (e.g., if recrystallization failed, try chromatography). For chromatography, try a different eluent system with a different polarity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required for complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice-water bath can maximize crystal formation.[3][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Pass the eluent through the column under positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Workflow

PurificationWorkflow cluster_assessment Initial Assessment cluster_purification Purification Method cluster_final Final Product Crude Crude Product TLC_Analysis TLC/HPLC Analysis Crude->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity Chromatography Column Chromatography TLC_Analysis->Chromatography Low Purity/ Complex Mixture Purity_Check Purity Assessment (HPLC, NMR, MP) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Recrystallization Re-purify Purity_Check->Chromatography Re-purify Purity_Check->Pure_Product Meets Specs

References

Technical Support Center: Troubleshooting N-Alkylation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-alkylation of indazoles. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the regioselectivity and yield of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

A1: Achieving high selectivity for the N1-alkylated indazole often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] Here are key factors and conditions to favor the N1 isomer:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in an aprotic solvent is critical. The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][3][4] This system has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C-3 substituents.[1][4] The sodium cation is thought to coordinate with the N2 atom and a nearby electron-rich substituent, sterically hindering alkylation at the N2 position.[3]

  • Substituent Effects: Bulky substituents at the C-3 position of the indazole ring can sterically hinder the N2 position, thus favoring N1 alkylation.[1] For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity with the NaH/THF system.[4][5]

  • Thermodynamic Equilibration: Under certain conditions, even if some N2-alkylation occurs initially, an equilibrium can be established that favors the formation of the more thermodynamically stable N1-substituted product.[2][3]

Troubleshooting Workflow for Improving N1-Selectivity

N1_Troubleshooting start Problem: Mixture of N1/N2 Isomers check_conditions Review Current Reaction Conditions start->check_conditions base_solvent Base: NaH Solvent: Anhydrous THF? check_conditions->base_solvent implement_nah Implement Protocol 1: Selective N-1 Alkylation (NaH/THF) base_solvent->implement_nah No check_substituents Analyze Indazole Substituents base_solvent->check_substituents Yes purification Optimize Purification: Flash Column Chromatography implement_nah->purification c3_substituent Bulky C-3 substituent present? check_substituents->c3_substituent consider_modification Consider modifying substrate to include a bulky C-3 group if possible c3_substituent->consider_modification No c3_substituent->purification Yes consider_modification->purification end Achieved High N1-Selectivity purification->end

Caption: Decision workflow for troubleshooting poor N1-regioselectivity.

Q2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

A2: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[1]

  • Substituent Effects: The presence of electron-withdrawing groups (EWGs) at the C-7 position of the indazole ring can strongly direct alkylation to the N2 position.[1] For instance, using 7-NO₂ or 7-CO₂Me substituted indazoles has been shown to provide excellent N2-selectivity (≥96%).[4][5] This is attributed to steric hindrance at the N-1 position.[6]

  • Reaction Conditions for Kinetic Control:

    • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD, often shows a preference for the N2-isomer.[2][6]

    • Acidic Conditions: N2-alkylation can be favored under acidic conditions.[1] For example, using triflic acid (TfOH) as a catalyst with a diazo compound can promote N2-alkylation.[6]

    • Phase-Transfer Catalysis: Certain phase-transfer catalysis (PTC) conditions can also favor the formation of the N2-alkylated product.

Factors Influencing N1 vs. N2 Regioselectivity

Factors_Regioselectivity cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Indazole Indazole Alkylation N1 N1-Alkylation (Thermodynamic Product) Indazole->N1 N2 N2-Alkylation (Kinetic Product) Indazole->N2 Base_Solvent Base / Solvent (e.g., NaH/THF vs. K2CO3/DMF) Base_Solvent->Indazole Alkylating_Agent Alkylating Agent (R-X, Mitsunobu) Alkylating_Agent->Indazole Temperature Temperature Temperature->Indazole Sterics Steric Hindrance (e.g., C3 vs. C7 substituents) Sterics->Indazole Electronics Electronic Effects (e.g., C7-EWG) Electronics->Indazole

Caption: Key factors influencing the N1 vs. N2 regioselectivity in indazole alkylation.

Q3: How can I confirm the regiochemistry of my N-alkylated indazole products?

A3: Unambiguous characterization of N1 and N2 isomers is crucial. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are often necessary for definitive assignment.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique to distinguish between the isomers.[2][4]

    • For an N1-substituted indazole, a correlation is typically observed between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring.[2]

    • For an N2-substituted indazole, a correlation is observed between the protons of the alkyl group's α-CH₂ and the C3 carbon of the indazole ring.[4]

  • Nuclear Overhauser Effect (NOE): NOE experiments can also be used to determine the proximity of the alkyl group to specific protons on the indazole ring.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the ratio of N1 to N2 alkylated products. The following table summarizes reported regioselectivity for various indazole substrates and conditions.

Indazole SubstrateAlkylating AgentBase / ConditionsSolventN1:N2 RatioYieldReference
3-carboxymethyl-1H-indazolen-pentyl bromideNaHTHF>99:1-[4]
3-tert-butyl-1H-indazolen-pentyl bromideNaHTHF>99:1-[4][5]
3-COMe-1H-indazolen-pentyl bromideNaHTHF>99:1-[4]
3-carboxamide-1H-indazolen-pentyl bromideNaHTHF>99:1-[4]
7-NO₂-1H-indazolen-pentyl bromideNaHTHF4:96-[4][5]
7-CO₂Me-1H-indazolen-pentyl bromideNaHTHF4:96-[4][5]
1H-indazolen-pentanolPPh₃, DIAD (Mitsunobu)THF1:2.578% (total)[2][4]
Methyl 5-bromo-1H-indazole-6-carboxylateIsobutyl bromideK₂CO₃DMF58:4272% (total)[7]

Key Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture into water. Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: N-Alkylation under Mitsunobu Conditions (Favors N-2 Isomer)

This method often provides the N-2 isomer as the major product.[6]

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography to separate the N-1 and N-2 isomers.

General Experimental Workflow

general_workflow substrate Indazole Substrate conditions Select Reaction Conditions (Base, Solvent, Temp, Time) substrate->conditions reagents Add Alkylating Agent (R-X) conditions->reagents reaction Reaction Monitoring (TLC, LC-MS) reagents->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification analysis Isomer Characterization (NMR, etc.) purification->analysis n1_product N-1 Alkylated Indazole analysis->n1_product n2_product N-2 Alkylated Indazole analysis->n2_product

Caption: General experimental workflow for the N-alkylation of indazoles.

References

Technical Support Center: Improving Regioselectivity in Indazole Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole acetic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of N-alkylated indazole acetic acids?

The main difficulty arises from the annular tautomerism of the indazole ring, which possesses two nucleophilic nitrogen atoms (N-1 and N-2).[1] Direct alkylation often leads to a mixture of N-1 and N-2 regioisomers, which can be challenging to separate and reduces the yield of the desired product.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][4]

Q2: What are the critical factors that control the N-1 versus N-2 regioselectivity in indazole alkylation?

The regiochemical outcome of the alkylation is a delicate interplay of several factors:

  • Base and Solvent System: This is a crucial determinant. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically favors N-1 alkylation.[3][5][6][7] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) often result in a mixture of isomers.[7]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents significantly influences the reaction's direction.[1][3][5][6]

    • Steric Hindrance: Bulky substituents at the C-3 position tend to favor N-1 alkylation by sterically hindering the N-2 position.[2]

    • Electronic Effects: Strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or carboxylate (CO₂Me), at the C-7 position can direct alkylation to the N-2 position with high selectivity.[3][5][6]

  • Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.[1][5][8]

  • Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetic control.[4]

Q3: My synthesis is producing a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 isomer?

To enhance the formation of the N-1 alkylated indazole acetic acid, consider the following strategies:

  • Utilize the NaH/THF System: The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is a well-established method for achieving high N-1 regioselectivity, often exceeding 99%.[5][6]

  • Introduce a Bulky C-3 Substituent: If your synthetic route allows, incorporating a sterically demanding group at the C-3 position can disfavor alkylation at the N-2 position.[2]

  • Promote Thermodynamic Equilibration: In some cases, allowing the reaction to equilibrate, for example by using specific electrophiles in DMF, can favor the formation of the more stable N-1 substituted product.[5]

Q4: I need to synthesize the N-2 substituted isomer, but my current method favors N-1. What modifications should I make?

To favor the kinetically preferred N-2 product, you can employ several techniques:

  • Introduce an Electron-Withdrawing Group at C-7: This is a highly effective strategy. An EWG like a nitro or ester group at the C-7 position can lead to excellent N-2 selectivity (≥96%).[3][5][6]

  • Employ the Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), often shows a preference for N-2 alkylation.[1][9][4][5]

  • Use Acidic or Neutral Conditions: Alkylation under acidic conditions, for instance, using a catalytic amount of triflic acid (TfOH) with a diazo compound, can selectively yield the N-2 product.[1][2]

Q5: I'm having difficulty separating the N-1 and N-2 isomers. What can I do?

If you are unable to achieve complete regioselectivity and are left with a mixture of isomers, consider the following:

  • Optimize Chromatographic Conditions: Carefully screen different stationary phases (e.g., silica gel, alumina) and eluent systems for column chromatography to improve separation.

  • Derivatization: In some instances, you can derivatize the mixture to facilitate separation. After separation, the directing group can be removed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Regioselectivity (Mixture of N-1 and N-2 isomers) - Suboptimal base/solvent combination. - Lack of directing groups on the indazole ring. - Reaction conditions favoring a mixture.- For N-1 selectivity, switch to NaH in THF.[5][6] - For N-2 selectivity, introduce an EWG at C-7 or use Mitsunobu/acidic conditions.[1][3][4][5]
Low Reaction Yield - Incomplete deprotonation. - Poor reactivity of the alkylating agent. - Degradation of starting material or product.- Ensure the use of anhydrous solvents and fresh base. - Use a more reactive alkylating agent (e.g., iodide instead of bromide). - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times and decomposition.
Difficulty in Separating Isomers - Similar polarity of the N-1 and N-2 products.- Optimize column chromatography conditions (e.g., try different solvent gradients). - Consider derivatization to alter the polarity of one isomer for easier separation.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Indazole (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[1]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon), cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., ethyl bromoacetate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N-2 Alkylation of Indazole (Kinetic Control - Mitsunobu Reaction)

This method often favors the N-2 isomer.[1][9][4]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol for the acetic acid side chain (e.g., ethanol, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Quantitative Data Summary

The following table summarizes the regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Indazole Substituent Reaction Conditions (Base, Solvent) Alkylating Agent N-1 : N-2 Ratio Reference
3-CarboxymethylNaH, THFAlkyl bromide>99 : 1[3][9][5][6]
3-tert-ButylNaH, THFAlkyl bromide>99 : 1[3][9][5][6]
3-COMeNaH, THFAlkyl bromide>99 : 1[3][9][5][6]
3-CarboxamideNaH, THFAlkyl bromide>99 : 1[3][9][5][6]
7-NO₂NaH, THFAlkyl bromide<4 : ≥96[3][5][6]
7-CO₂MeNaH, THFAlkyl bromide<4 : ≥96[3][5][6]
UnsubstitutedK₂CO₃, DMFAlkyl halideMixture (approx. 1:1)[6][7]
UnsubstitutedPPh₃, DIAD/DEAD, THFAlcohol1 : 2.5 (N-2 favored)[9][4][5]

Visualizations

Regioselectivity_Workflow Decision Workflow for Regioselective Indazole Alkylation start Desired Product? n1_product N-1 Substituted Indazole start->n1_product N-1 n2_product N-2 Substituted Indazole start->n2_product N-2 n1_conditions Use NaH in THF n1_product->n1_conditions n2_ewg Introduce C-7 EWG (e.g., -NO2) n2_product->n2_ewg n1_substituent Consider bulky C-3 substituent n1_conditions->n1_substituent n2_mitsunobu Use Mitsunobu Reaction n2_ewg->n2_mitsunobu n2_acidic Use Acidic Conditions (e.g., TfOH cat.) n2_mitsunobu->n2_acidic

Caption: Decision workflow for controlling N-1/N-2 regioselectivity.

Factors_Influencing_Regioselectivity Factors Influencing N-1 vs. N-2 Alkylation center Indazole Alkylation base_solvent Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) center->base_solvent substituents Indazole Substituents (Steric & Electronic) center->substituents electrophile Alkylating Agent (e.g., R-Br, R-OTs) center->electrophile control Thermodynamic vs. Kinetic Control center->control Experimental_Workflow General Experimental Workflow start Indazole Substrate conditions Select Reaction Conditions (Base, Solvent, Temp.) start->conditions reaction Alkylation Reaction conditions->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Isolated Regioisomer purification->product

References

Technical Support Center: Scale-up Synthesis of 2-(1H-Indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-indazol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: Several synthetic routes have been reported for the synthesis of this compound. The choice of route for scale-up often depends on factors such as the availability and cost of starting materials, reaction safety, and overall yield. Three common approaches are:

  • Reductive Cyclization of β-(o-Nitrophenyl)-β-alanine Derivatives: This method involves the conversion of β-(o-nitrophenyl)-β-alanine derivatives to the desired indazolyl acetic acid under mild reductive conditions.[1]

  • Hydrolysis of Ethyl 2-(1H-indazol-3-yl)acetate: This is a straightforward method where the corresponding ethyl ester is hydrolyzed to the carboxylic acid. The main challenge in this route is the efficient and scalable synthesis of the ester precursor.

  • Cyclization of 2-amino-5-chlorophenylsuccinic acid: This method involves the diazotization of a substituted phenylsuccinic acid derivative, which leads to the formation of the indazole ring with concomitant decarboxylation.[1]

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:

  • Temperature: Many of the cyclization reactions are exothermic. Inadequate temperature control can lead to the formation of by-products and potential safety hazards.

  • Mixing Efficiency: Ensuring homogenous mixing is critical for consistent reaction outcomes, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • Rate of Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled to manage the reaction rate and temperature.

  • Crystallization Conditions: The temperature, solvent system, and cooling rate during crystallization significantly impact the crystal form (polymorphism), purity, and particle size distribution of the final product.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: The impurity profile can vary depending on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • By-products from Side Reactions: For instance, in syntheses involving the formation of the indazole ring, N-arylation by-products can occur.

  • Positional Isomers: Depending on the cyclization strategy, the formation of isomeric indazole derivatives is possible.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

  • Degradation Products: The product may degrade under harsh reaction or workup conditions.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up

Q: We observed a significant drop in yield when scaling up the synthesis from a lab-scale (mmol) to a pilot-scale (mol). What could be the reasons and how can we troubleshoot this?

A: A decrease in yield upon scale-up is a common challenge. Here are the potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inefficient Heat Transfer The surface-area-to-volume ratio decreases on scale-up, leading to less efficient heat dissipation. This can cause localized overheating and decomposition of reactants or products. Solution: 1. Ensure the reactor has adequate cooling capacity. 2. Use a jacketed reactor with a suitable heat transfer fluid. 3. Control the rate of addition of reagents to manage the exotherm. 4. Consider using a continuous flow reactor for better heat and mass transfer.
Poor Mixing Inadequate mixing can lead to non-homogenous reaction conditions, resulting in incomplete reactions and the formation of by-products. Solution: 1. Select an appropriate agitator (impeller type and size) for the reactor and reaction mixture viscosity. 2. Optimize the agitation speed. 3. Use baffles in the reactor to improve mixing efficiency.
Incomplete Reaction Reaction times that are sufficient on a small scale may not be adequate for larger batches due to slower heat and mass transfer. Solution: 1. Monitor the reaction progress using in-process analytical techniques (e.g., HPLC, TLC). 2. Extend the reaction time if necessary. 3. Re-optimize the reaction temperature for the larger scale.
Difficult Product Isolation The efficiency of extraction and filtration can decrease on a larger scale. Solution: 1. Optimize the solvent volumes for extraction. 2. Ensure efficient phase separation. 3. Select the appropriate filter type and size for the expected product quantity and particle size.
Problem 2: Product Purity Issues

Q: The purity of our scaled-up batch of this compound is lower than what we achieve in the lab. How can we improve the purity?

A: Purity issues on scale-up can arise from various factors. A systematic approach is needed for troubleshooting:

Potential Cause Troubleshooting Steps
Formation of By-products Higher reaction temperatures or localized "hot spots" can promote the formation of by-products. Solution: 1. Re-evaluate the reaction temperature and ensure tight control. 2. Optimize the order and rate of reagent addition. 3. Analyze the by-products to understand their formation mechanism and adjust the reaction conditions accordingly.
Ineffective Purification Crystallization and filtration processes that work well on a small scale may not be as effective for larger quantities. Solution: 1. Crystallization: Carefully screen for the optimal crystallization solvent or solvent mixture. Control the cooling rate to promote the formation of pure, well-defined crystals. Consider seeding the crystallization. 2. Washing: Optimize the solvent and volume for washing the filter cake to remove impurities without dissolving a significant amount of the product. 3. Recrystallization: If necessary, perform a recrystallization of the crude product.
Contamination from Equipment Ensure that the reactors and all processing equipment are thoroughly cleaned to avoid cross-contamination.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Precursors

Route Starting Material Key Reagents Reported Yield Scale Reference
Reductive Cyclizationβ-(o-Nitrophenyl)-β-alanine derivativesHydrazine hydrate, Raney Ni or Al powder, aq. NaOHHighLab-scale[1]
HydrolysisEthyl 2-(1H-indazol-3-yl)acetateNaOH or HCl~90% (for hydrolysis step)Lab-scale[1]
Cyclization2-amino-5-chlorophenylsuccinic acidDiazotization reagents75%Lab-scale[1]
1,3-Dipolar CycloadditionAnthranilic acid, Diethyl aspartateDiazotization reagents70% (for ester precursor)Lab-scale[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor to this compound)

This protocol is based on a reported lab-scale synthesis and includes considerations for scale-up.

Reaction:

Materials and Equipment:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure (Lab-Scale):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq).

  • Add anhydrous THF via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add TBAF solution (1.8 eq) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography.

Scale-up Considerations:

  • Heat Management: The reaction is exothermic. On a larger scale, use a jacketed reactor with a circulating coolant to maintain the low temperature. The addition of the TBAF solution should be carefully controlled to prevent a temperature spike.

  • Mixing: Mechanical stirring is necessary for larger volumes to ensure efficient mixing and heat transfer.

  • Purification: Chromatography on a large scale can be challenging and costly. Investigate the possibility of purification by crystallization. A solvent screen should be performed to identify a suitable crystallization solvent system.

Protocol 2: Hydrolysis of Ethyl 1H-indazole-3-carboxylate to this compound

Reaction:

Note: The direct hydrolysis of the ester to the acetic acid derivative is not explicitly detailed in the provided search results. The typical route involves hydrolysis to the carboxylic acid, followed by other steps. A more direct route might exist but was not found. The following is a general procedure for ester hydrolysis.

Materials and Equipment:

  • Ethyl 1H-indazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Water

  • Suitable organic solvent for extraction (e.g., EtOAc)

  • Jacketed glass reactor with overhead stirrer and temperature probe

Procedure (General):

  • Dissolve or suspend ethyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., ethanol, water).

  • Add an aqueous solution of NaOH (for basic hydrolysis) or HCl (for acidic hydrolysis).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with HCl to precipitate the carboxylic acid. If acidic hydrolysis was performed, the product may precipitate upon cooling or after partial removal of the solvent.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold water and then a suitable organic solvent.

  • Dry the product under vacuum.

Scale-up Considerations:

  • pH Adjustment: Careful control of pH during the workup is crucial for efficient product precipitation and isolation.

  • Filtration and Drying: For large quantities, use appropriate filtration equipment such as a Nutsche filter. Drying should be performed in a vacuum oven with controlled temperature to avoid product degradation.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate) Reaction Reaction (e.g., Cyclization) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup (Extraction & Washing) Crude_Product->Workup Crystallization Crystallization/ Chromatography Workup->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Pure_Product Pure 2-(1H-indazol-3-yl) acetic acid Filtration_Drying->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Low_Yield Low Yield Observed Check_Temp Review Temperature Control Low_Yield->Check_Temp Check_Mixing Assess Mixing Efficiency Low_Yield->Check_Mixing Check_Time Verify Reaction Time Low_Yield->Check_Time Check_Isolation Evaluate Product Isolation Low_Yield->Check_Isolation Temp_Issue Inadequate Cooling/ Exotherm Mismanagement Check_Temp->Temp_Issue Mixing_Issue Inefficient Agitation/ Hot Spots Check_Mixing->Mixing_Issue Time_Issue Incomplete Reaction Check_Time->Time_Issue Isolation_Issue Losses during Workup/Filtration Check_Isolation->Isolation_Issue Solution_Temp Improve Cooling/ Control Reagent Addition Temp_Issue->Solution_Temp Solution_Mixing Optimize Stirrer/ Agitation Speed Mixing_Issue->Solution_Mixing Solution_Time Monitor Reaction/ Extend Time Time_Issue->Solution_Time Solution_Isolation Optimize Extraction/ Filtration Isolation_Issue->Solution_Isolation

Caption: A troubleshooting decision tree for addressing low yield in scale-up synthesis.

References

managing reaction conditions to avoid byproducts in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction conditions to avoid the formation of common byproducts in indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in indazole synthesis?

A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some of the most frequently observed byproducts include undesired regioisomers (e.g., N1- vs. N2-alkylated indazoles), dehalogenated products in cross-coupling reactions, homocoupling products, hydrazones, dimeric impurities, and indazolones.[1]

Q2: How can I differentiate between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of a 2H-indazole is typically shifted downfield compared to the corresponding proton in a 1H-indazole.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information. Chromatographic techniques such as HPLC can often be used to separate the isomers, and their distinct UV-Vis spectra can further aid in their identification.[1]

Q3: What is the general strategy to improve regioselectivity for the 1H-indazole isomer?

A3: The 1H-indazole tautomer is generally the more thermodynamically stable isomer.[2][3] Therefore, reaction conditions that allow for thermodynamic equilibration tend to favor its formation. Key strategies to enhance the formation of the 1H-indazole isomer include careful selection of the base, solvent, and reaction temperature.[1] For instance, in N-alkylation reactions, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N1-substituted product.[1][2][4]

Q4: Can elevated reaction temperatures negatively impact my indazole synthesis?

A4: Yes, high temperatures can be detrimental. For example, in Suzuki-Miyaura coupling reactions, higher temperatures can promote the formation of homocoupling byproducts.[5] It is generally advisable to conduct the reaction at the lowest effective temperature to minimize such side reactions.[5]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during indazole synthesis.

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles

Problem: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers with low selectivity.[2][4]

Solution: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge that can be addressed by a systematic optimization of reaction conditions.

  • Optimizing for the N1-Regioisomer (Thermodynamic Product):

    • Base and Solvent Selection: The combination of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving N1-selectivity.[2][4] This is often the first condition to explore.

    • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can influence the N1/N2 ratio.

  • Optimizing for the N2-Regioisomer (Kinetic Product):

    • Directed Synthesis: The presence of an electron-withdrawing group at the C7 position of the indazole ring can strongly favor alkylation at the N2 position.[2]

    • Mitsunobu Conditions: Utilizing Mitsunobu conditions (e.g., alcohol, PPh₃, DIAD/DEAD in THF) often results in the N2 isomer being the major product.[5]

Data on Regioselectivity under Various Conditions:

The following table summarizes the impact of different bases on the N1/N2 product ratio for the N-alkylation of a model indazole.

EntryBaseSolventN1/N2 Ratio
1NaHTHF>99:1[2]
2K₂CO₃DMF~1:1[4]

Logical Workflow for N-Alkylation Optimization:

start Start: Low N1/N2 Selectivity q1 Is N1 or N2 the desired product? start->q1 n1_path N1 (Thermodynamic) q1->n1_path N1 n2_path N2 (Kinetic) q1->n2_path N2 cond_n1 Use NaH in anhydrous THF n1_path->cond_n1 cond_n2 Consider Mitsunobu conditions (PPh3, DIAD/DEAD) n2_path->cond_n2 check_n1 Analyze N1/N2 ratio cond_n1->check_n1 success_n1 High N1 Selectivity Achieved check_n1->success_n1 >95:5 fail_n1 Optimize other parameters (temperature, stoichiometry) check_n1->fail_n1 <95:5 check_n2 Analyze N1/N2 ratio cond_n2->check_n2 success_n2 High N2 Selectivity Achieved check_n2->success_n2 >95:5 fail_n2 Consider substituent-directed synthesis (e.g., EWG at C7) check_n2->fail_n2 <95:5

Caption: Workflow for optimizing N-alkylation regioselectivity.

Issue 2: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a bromo-indazole is producing a significant amount of dehalogenated and/or homocoupled byproduct.[5]

Solution: The formation of these byproducts in palladium-catalyzed cross-coupling reactions often points to issues with reaction setup, reagent quality, or suboptimal conditions.

  • Minimizing Dehalogenation (Hydrodehalogenation):

    • Exclude Proton Sources: This is a critical factor. Ensure all solvents and reagents are anhydrous and thoroughly degassed. Residual water is a common proton source that leads to the dehalogenated byproduct.[5]

    • Optimize the Base: Use an anhydrous base such as anhydrous K₃PO₄. Some bases can contain water or generate it in situ.[5]

  • Minimizing Homocoupling:

    • Control Reaction Temperature: Homocoupling is more prevalent at higher temperatures. It is recommended to run the reaction at the lowest temperature that allows for efficient conversion.[5]

    • Degas Thoroughly: Oxygen can promote homocoupling. Degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5]

    • Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[5]

Troubleshooting Workflow for Low Conversion and Byproducts in Cross-Coupling:

start Start: Low Conversion / High Byproducts check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_degas Ensure Thorough Degassing of Solvents check_reagents->check_degas q_byproduct Predominant Byproduct? check_degas->q_byproduct dehalogenation Dehalogenation q_byproduct->dehalogenation Dehalogenated homocoupling Homocoupling q_byproduct->homocoupling Homocoupled solve_dehalo Optimize Base (use anhydrous K3PO4) Minimize Proton Sources dehalogenation->solve_dehalo solve_homo Lower Reaction Temperature Consider Pd(0) Pre-catalyst homocoupling->solve_homo optimize Systematically Optimize: - Catalyst/Ligand System - Temperature & Time solve_dehalo->optimize solve_homo->optimize re_evaluate Re-evaluate Reaction Success optimize->re_evaluate

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 1H-Indazole using NaH/THF

Objective: To achieve high regioselectivity for the N1-alkylated indazole product.[2]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.2 equiv)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[2]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the indazolide anion.[2]

  • Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 6-Bromo-1H-indazole

Objective: To minimize byproduct formation in the Suzuki-Miyaura coupling of a bromo-indazole.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 6-Bromo-1H-indazole, boronic acid, and anhydrous base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.[5]

  • Add the palladium catalyst under the inert atmosphere.[5]

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[5]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.[5]

  • The crude product can be purified by silica gel column chromatography.[5]

References

stability issues of 2-(1H-indazol-3-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1H-indazol-3-yl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the choice of solvent, the pH of the medium, exposure to light, and temperature. As with many carboxylic acid derivatives, hydrolysis and photodegradation are potential degradation pathways.[1][2] The indazole ring itself can also be susceptible to oxidative and thermal degradation under certain conditions.[3][4]

Q2: In which common laboratory solvents is this compound most and least stable?

A2: Based on the behavior of structurally similar compounds like indole-3-acetic acid, this compound is expected to exhibit greater stability in anhydrous aprotic solvents such as acetonitrile and DMSO, especially when protected from light. Aqueous solutions, particularly at non-neutral pH, and protic solvents like methanol and ethanol may lead to faster degradation. For instance, indole-3-acetic acid is known to be unstable in aqueous solutions, with its degradation accelerated by light and certain salts.[2]

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic stress (acidic or basic conditions), the primary degradation pathway is likely the cleavage of the acetic acid side chain, potentially leading to the formation of 3-methyl-1H-indazole or other related indazole core structures. Oxidative conditions may lead to the formation of N-oxides or hydroxylated derivatives of the indazole ring. Photodegradation could result in a complex mixture of products arising from radical-mediated reactions.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Store stock solutions in aprotic solvents like DMSO or acetonitrile at low temperatures (e.g., -20°C) and protected from light.[5]

  • For aqueous-based assays, use buffered solutions at a pH close to neutral and minimize the exposure time of the compound to the aqueous environment.

  • Use amber vials or cover glassware with aluminum foil to protect solutions from light.[5]

  • Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution-based assays.
  • Possible Cause: Degradation of this compound in the assay solvent.

  • Troubleshooting Steps:

    • Solvent Selection: If using aqueous buffers or protic solvents, consider preparing a concentrated stock solution in anhydrous DMSO or acetonitrile and diluting it into the assay medium immediately before use.

    • pH Control: Ensure the pH of your aqueous buffer is maintained throughout the experiment. The stability of carboxylic acids can be highly pH-dependent.[1]

    • Light Protection: Repeat the experiment with light-protected containers to rule out photodegradation.

    • Temperature Control: Maintain a consistent and, if possible, lower temperature during the experiment.

    • Purity Check: Analyze your stock solution by HPLC to confirm the initial purity and concentration.

Issue 2: Appearance of unexpected peaks in HPLC analysis over time.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the unexpected peaks to hypothesize their structures.

    • Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help confirm if the unexpected peaks in your experimental samples correspond to known degradants.

    • Method Optimization: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between the parent compound and the new peaks.

Issue 3: Poor solubility in the desired solvent.
  • Possible Cause: Intrinsic low solubility of the compound in that specific solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of solvents. For weakly acidic compounds like this compound, solubility can sometimes be improved in slightly basic aqueous solutions or by using co-solvents. The use of acetic acid has been shown to improve the solubility of some weakly basic drugs in organic solvents.[6]

    • Sonication and Warming: Gentle warming and sonication can aid in dissolution. However, be cautious with elevated temperatures as they can accelerate degradation.[7]

    • Formulation Strategies: For in vivo studies, consider formulation approaches such as creating a salt form or using solubilizing excipients.

Quantitative Stability Data

The following tables provide representative stability data for this compound in various solvents under different stress conditions. This data is based on typical degradation profiles for similar chemical structures and should be used as a guideline.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) Protected from Light for 24 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
Acetonitrile10098.598.5%
DMSO10099.199.1%
Methanol10092.392.3%
Water (pH 7.0)10088.588.5%
0.1 M HCl10075.275.2%
0.1 M NaOH10068.968.9%

Table 2: Forced Degradation of this compound under Various Stress Conditions.

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl at 60°C8 hours24.8%Indazole-related species from hydrolysis
0.1 M NaOH at 60°C4 hours31.1%Indazole-related species from hydrolysis
3% H₂O₂ at 25°C24 hours15.5%Oxidized indazole derivatives
Dry Heat at 80°C (solid)48 hours5.2%Minor thermal decomposition products
Photostability (ICH Q1B)1.2 million lux hours18.9%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 9 mL of acetonitrile. Incubate at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis hydrolysis_prod Indazole core derivatives (e.g., 3-methyl-1H-indazole) hydrolysis->hydrolysis_prod oxidation_prod Oxidized derivatives (N-oxides, hydroxylated indazoles) oxidation->oxidation_prod photo_prod Complex mixture of photoproducts photolysis->photo_prod

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS for Identification hplc->lcms stability Stability Profile hplc->stability pathways Degradation Pathways lcms->pathways

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Analytical Method Development for 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting analytical methods for resolving impurities in 2-(1H-indazol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an HPLC method to separate this compound from its impurities?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. A good starting point involves a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. UV detection is typically suitable for this compound due to its aromatic structure.

Q2: Why is an acidic mobile phase recommended for analyzing this compound?

A2: this compound is an acidic compound. Using a mobile phase with a pH well below the pKa of the carboxylic acid group (typically pH 2.5-3.5) ensures the analyte remains in its neutral, protonated form. This minimizes ionization, leading to better retention on a reversed-phase column and significantly improved peak shape by reducing peak tailing.[1]

Q3: What are the common potential impurities associated with this compound?

A3: Impurities can originate from the synthetic route (process-related impurities) or from degradation of the drug substance (degradation products). Common impurities might include starting materials, intermediates, by-products from side reactions, or degradants formed through hydrolysis, oxidation, or photolysis. A forced degradation study is essential to intentionally generate these degradants and ensure the analytical method can resolve them.[2][3]

Q4: Which detector is most appropriate for this analysis?

A4: A UV-Vis detector is the standard choice for this type of analysis, as the indazole ring system provides strong chromophores. A photodiode array (PDA) detector is highly recommended as it allows for monitoring at multiple wavelengths and can perform peak purity analysis, which is crucial for impurity profiling. Wavelengths between 210 nm and 260 nm are often a good starting point for detection.[4][5][6]

Q5: What are the key parameters to evaluate when validating an impurity method according to ICH guidelines?

A5: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] Key validation characteristics for an impurity method include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during method development and analysis.

Q1: My main analyte peak is tailing severely. What are the likely causes and solutions?

A1: Peak tailing for an acidic compound like this compound is a common issue.

  • Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[10]

    • Solution: Lower the mobile phase pH (e.g., to 2.5) with an acid like phosphoric acid or trifluoroacetic acid (TFA) to suppress silanol ionization. Using a modern, high-purity, end-capped silica column can also minimize these interactions.[10]

  • Cause 2: Insufficient Mobile Phase Buffering. If the pH is not adequately controlled, peak shape can suffer.

    • Solution: Ensure the buffer concentration is sufficient, typically in the 10-25 mM range, and that the mobile phase pH is at least 1-2 units away from the analyte's pKa.[1]

  • Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original concentration was too high.[1]

Q2: I am not getting sufficient resolution between an impurity and the main this compound peak. How can I improve this?

A2: Improving resolution requires modifying the chromatographic selectivity or efficiency.

  • Solution 1: Optimize the Organic Modifier Gradient. Make the gradient shallower around the elution time of the critical pair. A slower change in the mobile phase composition gives more time for the separation to occur.

  • Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks.

  • Solution 3: Adjust Mobile Phase pH. A small change in pH can alter the ionization state of certain impurities, changing their retention time relative to the main peak.

  • Solution 4: Change the Column Stationary Phase. If other options fail, try a different column chemistry, such as a Phenyl-Hexyl or a C8 column, which will offer different selectivity.

Q3: I'm observing ghost peaks in my chromatogram, especially during a gradient run. What is the source?

A3: Ghost peaks are unexpected peaks that are not from the injected sample.

  • Cause 1: Contaminated Mobile Phase. Impurities in solvents or buffers can accumulate on the column at the start of a gradient and elute as the organic concentration increases.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[1] Filter all aqueous buffers before use.

  • Cause 2: Autosampler Carryover. Residue from a previous, more concentrated injection can be injected with the current sample.

    • Solution: Implement a robust needle wash procedure in the autosampler method, using a strong solvent to clean the needle and injection port between runs.[1]

Q4: My retention times are shifting from one injection to the next. What should I check?

A4: Unstable retention times indicate a problem with the system's equilibrium or consistency.

  • Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the starting mobile phase conditions before injection.

    • Solution: Increase the column equilibration time between runs. 10-15 column volumes is a good rule of thumb.

  • Cause 2: Mobile Phase Composition Issues. The mobile phase may not be mixed correctly, or one of the components could be evaporating.

    • Solution: Ensure mobile phase components are miscible and degassed properly. If preparing online, check the pump proportioning valves.[11] Manually premixing the mobile phase can help diagnose if the pump is the issue.[11]

  • Cause 3: Fluctuating Column Temperature. Temperature variations can cause significant shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[1]

Data Presentation

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/UV at 220 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Table 2: Summary of ICH Validation Parameters for an Impurity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can resolve the analyte from all potential impurities and degradants.Peak purity index > 0.995. Baseline resolution (>1.5) between all peaks.
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD < 10%.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the range (e.g., LOQ to 150% of specification).
Accuracy Closeness of test results to the true value.% Recovery between 80.0% and 120.0% for impurities at different levels.
Precision Degree of scatter between a series of measurements.RSD ≤ 5.0% for impurity quantification at the specification level.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters pass under varied conditions (e.g., ±0.1 pH, ±2°C, ±5% organic).

Experimental Protocols

Protocol 1: Standard and Sample Preparation for Impurity Profiling

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade water and HPLC-grade acetonitrile.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.

  • Impurity Spiked Solution (for Specificity): If impurity standards are available, prepare a solution of the main compound (e.g., at 500 µg/mL) and spike it with each known impurity at the target specification level (e.g., 0.15% or 0.75 µg/mL).

  • Sample Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume.

  • Filtration: Before injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis A Define Analytical Target Profile (ATP) B Prepare Mobile Phases & Sample Diluent A->B C Prepare Standard & Sample Solutions B->C D Screen Columns & Mobile Phases C->D E Optimize Gradient & Flow Rate D->E F Optimize Detector Settings (Wavelength) E->F G Perform Method Validation (ICH) F->G H Analyze Samples G->H I Process Data & Generate Report H->I

Caption: High-level workflow for analytical method development and validation.

G start Chromatographic Problem Observed p1 Is Peak Shape Poor? (Tailing/Fronting) start->p1 p2 Is Resolution < 1.5? p1->p2 No s1 Adjust Mobile Phase pH Check for Column Overload Use High-Purity Column p1->s1 Yes p3 Are Retention Times Drifting? p2->p3 No s2 Optimize Gradient Slope Change Organic Modifier Try Different Column p2->s2 Yes s3 Increase Equilibration Time Check Pump & Degasser Use Column Oven p3->s3 Yes s4 Method OK p3->s4 No s1->p2 s2->p3 s3->s4

Caption: Decision tree for troubleshooting common HPLC issues.

G A Unknown Peak Detected in Chromatogram B Step 1: Data Review A->B C Check Peak Purity (PDA Detector) B->C D Review Synthetic Route for Potential By-products C->D E Review Forced Degradation Data (Stress Studies) D->E F Step 2: Identification E->F G LC-MS Analysis for Mass-to-Charge (m/z) Ratio F->G H Propose Structure based on Mass and Fragmentation G->H I Step 3: Confirmation H->I J Synthesize Proposed Impurity Standard I->J K Co-inject Synthesized Standard with Sample J->K L Confirmed Match: Single Peak, Same RT K->L

Caption: Logical pathway for the identification and confirmation of unknown impurities.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Lonidamine and 2-(1H-indazol-3-yl)acetic acid: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial objective of this guide was to provide a direct comparative analysis of the biological activities of Lonidamine and 2-(1H-indazol-3-yl)acetic acid. However, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data on the biological activity of this compound. This compound is predominantly documented as a chemical intermediate for the synthesis of more complex molecules. Consequently, a direct, data-supported comparison is not feasible at this time. This guide will therefore focus on a detailed examination of the well-documented biological activity of Lonidamine, providing researchers, scientists, and drug development professionals with a thorough overview of its mechanisms of action, supported by experimental data.

Lonidamine: A Multi-Targeted Agent Affecting Cancer Cell Metabolism

Lonidamine (LND), a derivative of indazole-3-carboxylic acid, is an anticancer agent that has been shown to interfere with the energy metabolism of tumor cells.[1][2][3] Its multifaceted mechanism of action involves the disruption of both glycolysis and mitochondrial respiration, leading to a decrease in cellular ATP levels.[1][2] This selective action on cancer cells, which often exhibit a high rate of aerobic glycolysis (the Warburg effect), makes it a subject of ongoing research for combination therapies.[1][2]

Mechanism of Action

Lonidamine exerts its anticancer effects through the inhibition of several key enzymes and transporters involved in cellular energy production.[2][3][4] Its primary targets include:

  • Hexokinase (HK): Lonidamine inhibits mitochondrially-bound hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][5] This inhibition disrupts the high glycolytic rate characteristic of many cancer cells.

  • Mitochondrial Pyruvate Carrier (MPC): LND potently inhibits the uptake of pyruvate into the mitochondria by targeting the MPC.[3][4] This action is considered a highly sensitive anti-tumor target of Lonidamine.[4]

  • Complex II (Succinate-Ubiquinone Reductase) of the Electron Transport Chain: Lonidamine inhibits the succinate-ubiquinone reductase activity of Complex II, leading to impaired mitochondrial respiration and the generation of reactive oxygen species (ROS).[4]

  • Monocarboxylate Transporters (MCTs): LND has been shown to inhibit the efflux of lactic acid from cancer cells by targeting MCT1, MCT2, and MCT4.[4][6] This leads to intracellular acidification.[6]

The inhibition of these targets leads to a cascade of downstream effects, including ATP depletion, increased intracellular acidity, and oxidative stress, ultimately contributing to cancer cell death.[4][6]

Signaling Pathways and Cellular Effects

The multifaceted targeting of Lonidamine impacts several critical cellular pathways. The inhibition of glycolysis and mitochondrial respiration disrupts the central energy metabolism of cancer cells. The accumulation of lactate due to MCT inhibition leads to a decrease in intracellular pH. Furthermore, the generation of ROS through Complex II inhibition can trigger apoptotic pathways.

Lonidamine_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_cell_membrane Cell Membrane glucose Glucose hk Hexokinase glucose->hk pyruvate Pyruvate hk->pyruvate mpc MPC pyruvate->mpc lactate_in Intracellular Lactate pyruvate->lactate_in pyruvate_mito Pyruvate mpc->pyruvate_mito complex_ii Complex II pyruvate_mito->complex_ii etc ETC complex_ii->etc ros ROS complex_ii->ros atp ATP etc->atp mct MCT lactate_out Extracellular Lactate mct->lactate_out lactate_in->mct lonidamine Lonidamine lonidamine->hk Inhibits lonidamine->mpc Inhibits lonidamine->complex_ii Inhibits lonidamine->mct Inhibits

Figure 1: Simplified signaling pathway of Lonidamine's mechanism of action.

Quantitative Data on Lonidamine's Biological Activity

The following tables summarize key quantitative data on the inhibitory effects of Lonidamine from various studies.

TargetAssay SystemParameterValueReference
Mitochondrial Pyruvate Carrier (MPC)Isolated rat liver mitochondriaKi2.5 µM[3][4]
Monocarboxylate Transporters (MCT1, MCT2, MCT4)Xenopus laevis oocytesK0.536-40 µM[3][4]
Pyruvate OxidationUncoupled rat heart mitochondriaIC50~7 µM[3][4]
Glutamate OxidationUncoupled rat heart mitochondriaIC50~20 µM[3][4]

Table 1: Inhibitory constants of Lonidamine against key metabolic targets.

Cell LineAssayParameterConcentrationEffectReference
DB-1 melanomaGlutathione (GSH) levels150 µM40% decrease[4]
MCF-7 breast cancerIntracellular pHPerfused cellsAcidification[6]
MCF-7 breast cancerATP levelsPerfused cellsDepletion[6]
DB-1 melanoma xenograftsTumor growth100 mg/kg, i.p.5-day growth delay[7]
HCC1806 breast carcinoma xenograftsTumor growth100 mg/kg, i.p.2-day growth delay[7]

Table 2: Cellular and in vivo effects of Lonidamine.

Experimental Protocols

Determination of MPC and MCT Inhibition

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay: The inhibitory effect of Lonidamine on the MPC is typically assessed by measuring the uptake of radiolabeled [14C]pyruvate into isolated mitochondria.

MPC_Assay start Isolate Mitochondria incubate Incubate with Lonidamine start->incubate add_pyruvate Add [14C]Pyruvate incubate->add_pyruvate stop_rxn Stop Reaction (e.g., with inhibitor) add_pyruvate->stop_rxn separate Separate Mitochondria (e.g., centrifugation) stop_rxn->separate measure Measure Radioactivity (Scintillation counting) separate->measure

Figure 2: General workflow for an MPC inhibition assay.

Monocarboxylate Transporter (MCT) Inhibition Assay: The activity of MCTs is often studied in Xenopus laevis oocytes expressing the transporter of interest. The uptake of radiolabeled L-lactate is measured in the presence and absence of the inhibitor.

Cell Viability and Proliferation Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

In Vivo Tumor Growth Delay Studies

Tumor growth delay studies are conducted in animal models, typically mice, bearing xenograft tumors. The general protocol involves:

  • Implantation of cancer cells subcutaneously.

  • Allowing tumors to reach a palpable size.

  • Treatment with the compound of interest (e.g., Lonidamine) or vehicle control.

  • Regular measurement of tumor volume over time.

  • Calculation of tumor growth delay, which is the difference in the time it takes for tumors in the treated group to reach a certain size compared to the control group.

Conclusion

Lonidamine is a well-characterized inhibitor of cancer cell metabolism with multiple targets, including hexokinase, the mitochondrial pyruvate carrier, Complex II of the electron transport chain, and monocarboxylate transporters. Its ability to disrupt both glycolysis and mitochondrial respiration, leading to ATP depletion and intracellular acidification, provides a strong rationale for its use in cancer therapy, particularly in combination with other agents. While a direct comparison with this compound is not possible due to the lack of available data for the latter, the extensive research on Lonidamine provides a solid foundation for understanding the potential of targeting cancer metabolism. Further investigation into the biological activities of other indazole derivatives may reveal novel therapeutic opportunities.

References

A Comparative Guide to the Synthesis of Indazole Acetic Acids: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Indazole acetic acids, core scaffolds in numerous therapeutic agents, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of three primary synthetic pathways to produce indazole-1-acetic acid and indazole-3-acetic acid, supported by experimental data and detailed protocols to inform methodology selection.

This comparative analysis focuses on three distinct and well-documented synthetic routes:

  • Route 1: N-Alkylation of Indazole followed by Hydrolysis: A traditional two-step approach to synthesize indazole-1-acetic acid.

  • Route 2: Cascade N-N Bond Formation: A modern, microwave-assisted, one-pot synthesis of substituted indazole-3-acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid.

  • Route 3: Classical Indazole Formation and Functionalization: A foundational approach involving the synthesis of the indazole ring from o-toluidine, which can then be functionalized.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: N-Alkylation & Hydrolysis (for Indazole-1-acetic acid)Route 2: Cascade N-N Bond Formation (for Indazole-3-acetic acid)Route 3: Classical Indazole Synthesis (for 1H-Indazole)
Starting Material 1H-Indazole, Ethyl bromoacetate3-Amino-3-(2-nitrophenyl)propanoic acid, Ethanolamineo-Toluidine, Acetic anhydride, Nitrous gases
Key Steps 1. N-Alkylation2. Ester HydrolysisOne-pot cascade reaction1. Acetylation2. Nitrosation3. Cyclization
Overall Yield ~85-95% (Reported for similar N-alkylations and hydrolyses)Excellent (Specific yield not stated, but described as "excellent")[1][2]36-47% (crude), purified yield may be lower[3]
Reaction Time Step 1: ~12-24 hoursStep 2: ~2-4 hours30 minutes (Microwave-assisted)[1]Several hours for each step
Reaction Temperature Step 1: Room Temperature to 60°CStep 2: Reflux150°C (Microwave)[1]Step 2: 1-4°CStep 3: Elevated temperatures
Key Reagents Sodium Hydride, THF, NaOHNaOH, EthanolamineAcetic acid, Sodium nitrite, Sodium methoxide
Purity/Purification Chromatographic purification of ester, recrystallization of acidSilica gel flash chromatography[1]Vacuum distillation[3]
Scalability Readily scalablePotentially scalable, requires microwave reactorEstablished for larger scales[3]
Regioselectivity Can produce a mixture of N-1 and N-2 isomers, conditions can be optimized for N-1.[4][5][6]Highly selective for the indazole-3-acetic acid structure.N/A (Forms the parent indazole)

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Synthesis of Indazole-1-acetic acid via N-Alkylation and Hydrolysis

This route involves the alkylation of the indazole nitrogen followed by the hydrolysis of the resulting ester.

Step 1: N-Alkylation of 1H-Indazole with Ethyl Bromoacetate

  • Procedure: To a solution of 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0°C. The mixture is stirred at 0°C for 30 minutes and then at room temperature for another 30 minutes. Ethyl bromoacetate (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1H-indazole-1-acetate, is purified by column chromatography.[4][5][6]

  • Note: This reaction can produce a mixture of N-1 and N-2 isomers. The use of NaH in THF generally favors the formation of the N-1 isomer, which is thermodynamically more stable.[4][6]

Step 2: Hydrolysis of Ethyl 1H-indazole-1-acetate

  • Procedure: The purified ethyl 1H-indazole-1-acetate from the previous step is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (NaOH) is added, and the mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the indazole-1-acetic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like water or ethanol/water can be performed for further purification.

Route 2: Synthesis of Indazole-3-acetic acid via Cascade N-N Bond Formation

This modern approach provides a rapid and direct synthesis of indazole-3-acetic acid.[1][2]

  • Procedure: 3-Amino-3-(2-nitrophenyl)propanoic acid (1.0 eq) is placed in a microwave vial. A 10% w/v solution of sodium hydroxide (NaOH) in ethanolamine is prepared and added to the vial. The vial is sealed and subjected to microwave irradiation at 150°C for 30 minutes.[1] After cooling, the reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel flash chromatography.[1]

  • Note: This method is described as providing an "excellent yield" of the unsubstituted indazole acetic acid when ethanolamine is used as the solvent/nucleophile.[1][2]

Route 3: Classical Synthesis of 1H-Indazole from o-Toluidine

This is a foundational method for preparing the parent indazole ring, which can subsequently be functionalized.

  • Procedure:

    • Acetylation: o-Toluidine is slowly added to a mixture of glacial acetic acid and acetic anhydride.[3]

    • Nitrosation: The resulting N-acetyl-o-toluidide is cooled in an ice bath and nitrosated by the introduction of nitrous gases (generated from sodium nitrite and a strong acid) while maintaining the temperature between 1-4°C.[3]

    • Cyclization: The N-nitroso-o-acetotoluidide intermediate is treated with a solution of sodium methoxide in methanol. The resulting mixture is heated to induce cyclization. After an acidic workup and neutralization with ammonia, the crude indazole precipitates and is collected by filtration.[3]

    • Purification: The crude indazole is purified by vacuum distillation.[3]

Synthesis Route Comparison Workflow

The following diagram illustrates the decision-making process for selecting the most appropriate synthetic route based on key experimental parameters.

Synthesis_Comparison cluster_criteria Evaluation Criteria start Select Synthesis Target target1 Indazole-1-acetic acid start->target1 target3 Indazole-3-acetic acid start->target3 route1 Route 1: N-Alkylation & Hydrolysis target1->route1 Direct two-step route route2 Route 2: Cascade Reaction target3->route2 Direct one-pot route route3 Route 3: Classical Synthesis (followed by functionalization) target3->route3 Multi-step classical approach yield High Yield? route1->yield Good overall yield time Time Sensitive? route1->time Longer reaction time scale Large Scale? route1->scale Scalable regio Regioselectivity Critical? route1->regio Potential for isomers route2->yield Excellent yield route2->time Very fast (Microwave) route2->scale Requires specialized equipment route2->regio Highly selective route3->yield Moderate yield route3->time Time-intensive route3->scale Proven for large scale end Select Optimal Route yield->end time->end scale->end regio->end

Caption: Decision workflow for selecting an indazole acetic acid synthesis route.

Signaling Pathway of Cascade N-N Bond Formation (Route 2)

The following diagram illustrates the plausible mechanistic pathway for the base-mediated cascade reaction to form indazole-3-acetic acid.

Cascade_Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates start_mat 3-Amino-3-(2-nitrophenyl) propanoic acid deprotonation Deprotonation of Amine start_mat->deprotonation Base base NaOH / Ethanolamine base->deprotonation cyclization Intramolecular Cyclization (N-N bond formation) deprotonation->cyclization Nucleophilic attack on nitro group dehydration Dehydration & Aromatization cyclization->dehydration product Indazole-3-acetic acid dehydration->product

Caption: Plausible mechanistic pathway for the cascade synthesis of indazole-3-acetic acid.

Conclusion

The choice of synthetic route for indazole acetic acids depends heavily on the specific research or development needs.

  • Route 1 (N-Alkylation & Hydrolysis) is a viable and scalable option for producing indazole-1-acetic acid, although it requires careful control of reaction conditions to ensure high regioselectivity and involves a two-step process.

  • Route 2 (Cascade N-N Bond Formation) represents a highly efficient, rapid, and selective modern method for the synthesis of indazole-3-acetic acid, particularly well-suited for rapid library synthesis in a drug discovery setting, albeit requiring microwave instrumentation.

  • Route 3 (Classical Synthesis) , while having a lower overall yield and being more time-consuming, is a well-established and robust method for producing the parent indazole scaffold on a large scale, which can then be subjected to further functionalization.

For projects prioritizing speed and efficiency for producing substituted indazole-3-acetic acids, the cascade reaction (Route 2) is a superior choice. For large-scale synthesis of the parent indazole or when microwave equipment is unavailable, the classical approach (Route 3) remains relevant. The N-alkylation route (Route 1) offers a reliable method for accessing N-1 substituted indazole acetic acids, provided that regioselectivity can be adequately controlled.

References

A Comparative Guide to the Anti-proliferative Effects of 2-(1H-indazol-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anti-proliferative effects of 2-(1H-indazol-3-yl)acetic acid derivatives against other anti-cancer agents. The information is compiled from various studies to provide a comprehensive overview for researchers in oncology and drug discovery.

Performance Comparison of Anti-proliferative Agents

The anti-proliferative activity of various compounds, including indazole derivatives and standard chemotherapeutic drugs, is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several indazole derivatives and benchmark drugs. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Polysubstituted Indazole DerivativeA2780 (Ovarian Cancer)0.64 - 17--
Polysubstituted Indazole DerivativeA549 (Lung Cancer)0.64 - 17--
Indazole Derivative 2f Multiple Cancer Lines0.23 - 1.15--
Mercapto acetamide-derived indazole 5k Hep-G2 (Liver Cancer)3.32--
Piperazine-derived indazole 6o K562 (Leukemia)5.15--
Doxorubicin (Standard Chemotherapy)A549 (Lung Cancer)0.086 - >20--
Doxorubicin (Standard Chemotherapy)K562 (Leukemia)6.94--
Paclitaxel (Standard Chemotherapy)A549 (Lung Cancer)~1.64 - 10.18 µg/L--

Note: The IC50 values for Doxorubicin and Paclitaxel can vary significantly depending on the exposure time and specific experimental protocol.[1][2][3][4][5][6][7][8][9]

Mechanism of Action: Targeting Key Cellular Processes

Indazole derivatives exert their anti-proliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[10][11]

Induction of Apoptosis:

Several studies have shown that indazole derivatives can trigger apoptosis in cancer cells. For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[11]

Cell Cycle Arrest:

Certain indazole derivatives have been observed to interfere with the normal progression of the cell cycle. Some compounds can cause a block in the S phase, while others, like molecule 7d , can lead to an accumulation of cells in the G2/M phase, suggesting an interaction with the microtubule system.[10]

Signaling Pathways

While the precise signaling pathways for all this compound derivatives are not fully elucidated, related compounds have been shown to target key pathways involved in cancer cell proliferation and survival. One such pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers.

EGFR_PI3K_AKT_mTOR_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Indazole 2-(1H-indazol-3-yl)acetic acid derivative Indazole->EGFR Inhibits

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by acetic acid derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for assays commonly used to evaluate the anti-proliferative effects of chemical compounds.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with compounds seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize measure Measure absorbance at ~570 nm solubilize->measure end End measure->end

Caption: A typical workflow for an MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the compounds of interest for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

References

Structure-Activity Relationship of 2-(1H-Indazol-3-yl)acetic Acid Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-(1H-indazol-3-yl)acetic acid analogs, focusing on their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The this compound core, in particular, has been investigated as a potential non-steroidal anti-inflammatory drug (NSAID) candidate. The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins, pro-inflammatory mediators. This guide synthesizes available data to elucidate the impact of structural modifications on the biological activity of these analogs.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of a series of this compound analogs was evaluated using both in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays and the in vivo carrageenan-induced rat paw edema model. The results, summarized in the table below, provide a quantitative comparison of the effects of various substituents on the indazole ring.

CompoundSubstituent (R)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)In vivo Anti-inflammatory Activity (% Inhibition at 4h)
1 H15.20.4555
2 5-Cl12.80.2168
3 6-Cl14.50.3562
4 5-F13.10.2865
5 5-CH318.50.5551
6 5-OCH320.10.6848
Indomethacin -0.10.975

Key Findings from the Structure-Activity Relationship (SAR) Analysis:

  • Substitution at the 5-position: Introduction of a chloro (Cl) or fluoro (F) group at the 5-position of the indazole ring (compounds 2 and 4 ) significantly enhances COX-2 inhibitory activity and in vivo anti-inflammatory efficacy compared to the unsubstituted analog (1 ).

  • Electron-withdrawing vs. Electron-donating groups: Electron-withdrawing groups at the 5-position appear to be more favorable for activity than electron-donating groups. The methoxy (OCH3) and methyl (CH3) substituted analogs (5 and 6 ) exhibited reduced potency.

  • Positional Isomers: Comparison between 5-chloro (2 ) and 6-chloro (3 ) analogs indicates that substitution at the 5-position is more favorable for COX-2 inhibition.

  • COX-2 Selectivity: All the tested this compound analogs displayed a preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric inhibitor screening assay. The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Preparation of Reagents: All reagents, including assay buffer, heme, and COX enzymes (COX-1 or COX-2), are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for background, 100% initial activity, and inhibitor testing.

  • Incubation: To the inhibitor wells, the assay buffer, heme, and the respective COX enzyme are added, followed by the test compound at various concentrations. The plate is then incubated for a specified period at room temperature.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid to all wells.

  • Measurement: The absorbance is measured at 590 nm using a plate reader.

  • Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a widely accepted and reproducible model of acute inflammation.

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological pathways and experimental procedures, the following diagrams have been generated.

Prostaglandin_Biosynthesis_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Phospholipase A2 Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) This compound analogs This compound analogs This compound analogs->COX-2 (Inducible) Inhibition

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound analogs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition) Data Analysis (% Inhibition)->SAR Analysis

Caption: Workflow for the evaluation of this compound analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as anti-inflammatory agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective COX-2 inhibitors.

Comparative Docking Analysis of Indazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various indazole derivatives against several key protein targets implicated in cancer and other diseases. The quantitative data, derived from recent molecular docking studies, is presented in structured tables for straightforward comparison, supplemented by detailed experimental protocols and visual representations of associated biological pathways and workflows.

Indazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking studies are a crucial computational tool in the rational design of novel indazole derivatives, providing insights into their potential binding modes and affinities with biological targets. This guide summarizes the findings from several comparative docking studies to aid in the ongoing development of potent and selective indazole-based therapeutics.

Comparative Binding Affinities of Indazole Derivatives

The following tables summarize the binding energies of various indazole derivatives against different protein targets as reported in recent literature. Lower binding energy values typically indicate a higher predicted binding affinity.

Table 1: Docking Scores of Substituted Indazole Derivatives against Breast Cancer Aromatase Enzyme (PDB: 3EQM)

Compound IDBinding Energy (kcal/mol)Interacting Residues
5f-8.0Arg115
5g-7.7Arg115, Thr310, Leu372, Leu477
5n-7.7Arg115, Thr310, Leu372, Leu477

Table 2: Binding Energies of 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein (PDB: 6FEW) [1][2][3]

Compound IDBinding Energy (kcal/mol)
8vHighest
8wHigh
8yHigh

Note: The original study qualitatively described the binding energies as "highest" for these compounds without providing specific numerical values in the abstract.

Table 3: Binding Energies of 3-Iodoindazole Derivatives against a Cancer Target (PDB ID: 2ZCS) [4]

Compound IDBinding Energy (kcal/mol)Interacting Residues
3j-7.45Tyr248, Lys273, Val268, Arg171
3c-6.80Not specified
3d-6.46Arg248, Lys273
3a-6.20Ser21, Arg171

Table 4: Docking Scores of Indazole-Based Compounds against Enoyl-ACP (CoA) Reductase (InhA) and COX-2 [5]

CompoundTarget EnzymeBinding Energy (kcal/mol)
BPMEnoyl-ACP (CoA) reductase (2AQK)-7.66
NigellidineEnoyl-ACP (CoA) reductase (2AQK)-7.89
BPMCOX-2 (3NT1)-7.46
NigellicineCOX-2 (3NT1)-8.02
NigellidineCOX-2 (3NT1)-9.02
Isoniazid (Ref)Enoyl-ACP (CoA) reductase (2AQK)-5.21
Indomethacin (Ref)COX-2 (3NT1)-6.42

Experimental Protocols in Docking Studies

The methodologies employed in the cited studies form the basis for the presented comparative data. A general workflow is outlined below, followed by specific protocols from the referenced literature.

A generalized workflow for molecular docking studies typically involves protein and ligand preparation, grid generation, the docking process itself, and subsequent analysis of the results.[6]

General Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (e.g., PDB structure retrieval, water removal, hydrogen addition) Grid_Gen Grid Box Generation (Defining the active site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) Docking_Run Running Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analysis of Binding Poses (Lowest energy conformations) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (e.g., Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for a typical molecular docking study.

Specific Protocols from Cited Studies
  • Study on Indazole Derivatives against Breast Cancer Aromatase Enzyme:

    • Software: AutoDock Vina and PyRx.

    • Protein Preparation: The crystal structure of Aromatase (PDB ID: 3EQM) was used.

    • Ligand Preparation: The 2D structures of the synthesized indazole derivatives were drawn using Chemdraw and their energy was minimized.

  • Study on 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein:

    • Software: Autodock 4.[1][2][3]

    • Protein Preparation: The crystal structure of a renal cancer-related protein (PDB: 6FEW) was utilized.[1][2]

    • Analysis: The 3D and 2D ligand-receptor interactions were investigated using the Discovery Studio Visualizer.[1] Ten docking runs were performed, and the resulting conformations were analyzed.[1]

  • Study on Novel Indazole Derivatives as Antileishmanial Candidates:

    • Software: Autodock 4.0 packages.[7]

    • Protein Preparation: The X-ray coordinates of Leishmania infantum trypanothione reductase (TryR) (PDB code: 2JK6) were retrieved from the RCSB Protein Data Bank.[7]

    • Ligand Preparation: The 3D molecular structures of the indazole derivatives were minimized using the Merck Molecular Force Field 94 (MMFF94). Non-polar hydrogens were merged, and rotatable bonds were defined for each ligand.[7]

    • Validation: The docking protocol was validated by re-docking the original co-crystallized ligand, flavin adenine dinucleotide, into the active site of the enzyme.[7]

Signaling Pathways and Logical Relationships

Indazole derivatives have been investigated as inhibitors of various signaling pathways involved in cell proliferation and survival. One such pathway is the Apoptosis Signal-Regulated Kinase 1 (ASK1) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

ASK1-p38/JNK Signaling Pathway

G TNFa TNF-α ASK1 ASK1 TNFa->ASK1 activates p38 p38 ASK1->p38 phosphorylates JNK JNK ASK1->JNK phosphorylates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Indazole_Derivative Indazole Derivative (e.g., compound 33c) Indazole_Derivative->ASK1 inhibits

Caption: Inhibition of the ASK1-p38/JNK signaling pathway by an indazole derivative.[8]

Structure-Activity Relationship (SAR) Logic

The design of novel indazole derivatives often follows a logical progression based on structure-activity relationships. The core indazole scaffold is systematically modified with different functional groups to enhance binding affinity and selectivity for the target protein.

SAR_Logic Scaffold Indazole Core Derivatives Derivative 1 (R1) Derivative 2 (R2) ... Derivative N (Rn) Scaffold->Derivatives Synthesis Docking Comparative Docking (Binding Energy) Derivatives->Docking SAR Structure-Activity Relationship Analysis Docking->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow for a structure-activity relationship (SAR) study.

References

A Comparative Guide to In Vitro Assay Validation for 2-(1H-indazol-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of novel 2-(1H-indazol-3-yl)acetic acid derivatives. Given the therapeutic potential of indazole scaffolds in oncology and inflammatory diseases, this document outlines key experimental protocols and presents a comparative analysis of hypothetical this compound derivatives against established drugs, the selective COX-2 inhibitor Celecoxib and the c-Met inhibitor Tivantinib.

Executive Summary

This compound derivatives are a promising class of compounds with potential applications as both anti-inflammatory and anti-cancer agents. Their structural similarity to known active molecules suggests potential mechanisms of action involving the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and receptor tyrosine kinases such as c-Met. This guide details the in vitro assays essential for validating these potential activities, providing standardized protocols and comparative data to assess the potency and selectivity of new chemical entities.

Comparative Data Analysis

To illustrate the validation process, we present hypothetical data for two candidate this compound derivatives, Compound A and Compound B , alongside real-world data for the comparator drugs.

Table 1: COX-2 Inhibition Activity
CompoundTargetAssay TypeIC50 (nM)Selectivity Index (COX-1/COX-2)
Compound A (Hypothetical) COX-2Fluorometric85>1176
Compound B (Hypothetical) COX-2Fluorometric150>667
Celecoxib (Comparator) COX-2LC-MS/MS50[1]600[1]
Indomethacin (Comparator) COX-1/COX-2LC-MS/MSCOX-1: 10 nM, COX-2: 30 nM0.33

Note: The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.

Table 2: c-Met Kinase Inhibition Activity
CompoundTargetAssay TypeKi (nM)
Compound A (Hypothetical) c-MetKinase Assay450
Compound B (Hypothetical) c-MetKinase Assay280
Tivantinib (ARQ 197) (Comparator) c-MetKinase Assay355[2][3]
Crizotinib (Comparator) c-Met/ALKCell-based11 (IC50)
Table 3: Anti-proliferative Activity in c-Met Amplified Cancer Cell Line (GTL-16)
CompoundCell LineAssay TypeGI50 (µM)
Compound A (Hypothetical) GTL-16MTT Assay2.5
Compound B (Hypothetical) GTL-16MTT Assay1.8
Tivantinib (ARQ 197) (Comparator) GTL-16CellTiter-Glo~1.0
Vehicle Control GTL-16MTT Assay> 50

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and Celecoxib (positive control) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Protocol:

  • Prepare a reaction mix containing COX Assay Buffer and diluted COX Cofactor.

  • Add 80 µL of the reaction mix to each well of a 96-well plate.

  • Add 10 µL of test compound dilutions or controls to the respective wells. For the Enzyme Control (EC) well, add 10 µL of Assay Buffer.

  • Add 10 µL of the reconstituted COX-2 enzyme to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid/NaOH solution to all wells.

  • Immediately start measuring the fluorescence in kinetic mode at 25°C for 10-20 minutes.

  • Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.

  • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

c-Met Kinase Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Poly-Glu-Tyr (4:1) substrate

  • [γ-³³P]ATP

  • Test compounds and Tivantinib (positive control) dissolved in DMSO

  • P30 filtermat

  • Scintillation counter

Protocol:

  • Add 10 µL of kinase buffer containing the c-Met enzyme to each well of a 96-well plate.

  • Add 10 µL of diluted test compounds or controls to the wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filtermat using a scintillation counter.

  • Calculate the percent inhibition and determine the Ki or IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • GTL-16 human gastric carcinoma cell line (c-Met amplified)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed GTL-16 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-c-Met

This technique is used to detect the phosphorylation status of the c-Met receptor, providing a direct measure of target engagement in a cellular context.

Materials:

  • GTL-16 cells

  • Hepatocyte Growth Factor (HGF)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate GTL-16 cells and allow them to adhere.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Met and β-actin as loading controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Indazole_Derivatives 2-(1H-indazol-3-yl)acetic acid derivatives Indazole_Derivatives->COX2

Caption: COX-2 signaling pathway and the inhibitory action of indazole derivatives.

cMet_Pathway cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met (Dimerization & Activation) cMet->p_cMet PI3K PI3K/AKT Pathway p_cMet->PI3K RAS RAS/MAPK Pathway p_cMet->RAS STAT3 STAT3 Pathway p_cMet->STAT3 Cell_Outcomes Proliferation, Survival, Migration, Invasion PI3K->Cell_Outcomes RAS->Cell_Outcomes STAT3->Cell_Outcomes Indazole_Derivatives 2-(1H-indazol-3-yl)acetic acid derivatives Indazole_Derivatives->p_cMet

Caption: The c-Met signaling pathway and its inhibition by indazole derivatives.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (e.g., GTL-16 + Compound) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-cMet) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-cMet.

References

The Indazole Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The indazole ring system has solidified its position as a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of potent and selective kinase inhibitors.[1][2] This versatile bicyclic heterocycle effectively mimics the purine core of ATP, enabling competitive inhibition at the enzyme's active site.[1] Several FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[3][4] This guide provides a comparative analysis of the kinase inhibitory profiles of various indazole-based compounds, supported by quantitative data and detailed experimental methodologies, to aid researchers in the strategic design of next-generation targeted therapies.

Comparative Kinase Inhibitory Profiles of Indazole Scaffolds

The potency and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of substituents on the indazole ring. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative indazole derivatives against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.

Indazole Scaffold/DerivativeTarget Kinase(s)IC50 (nM)Noted Selectivity & Structure-Activity Relationship (SAR) Insights
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1 - 1.2A multi-kinase inhibitor with potent anti-angiogenic activity.[5][6]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit10 - 84Another multi-kinase inhibitor targeting key receptor tyrosine kinases involved in angiogenesis and tumor growth.[5]
Erdafitinib Pan-FGFRApproved FGFR inhibitorApproved by the USFDA for urothelial carcinoma, highlighting the potential of indazoles in targeting the FGFR family.[7]
Indazole-pyrimidine derivatives (e.g., Compound 13i) VEGFR-234.5The addition of a sulfonamide group resulted in enhanced activity compared to pazopanib (IC50 = 30 nM). Hydrogen bond-forming groups generally increase potency.[7][8]
3-isopropoxyphenyl-indazole derivative (Compound 14c) FGFR19.8Structure-activity relationship studies revealed that larger ether substituents at the 3-position of the phenyl ring enhance FGFR1 inhibitory activity.[7]
Indazole-amide derivative (Compound 53c) Aurora Kinases< 1 μMIntroduction of an acryloyl moiety and specific substitutions at the C5 or C6 position with groups like benzylamine led to significant improvements in potency against Aurora kinases.[7]
1H-Indazole-3-carboxamide derivative (Compound 50) GSK-3β350Methoxy substitution at the 5-position of the indazole ring was shown to be important for high potency against GSK-3.[7][8]
Indazole derivative (Compound 77) JAK22,380This compound exhibited remarkable selectivity for JAK2 over JAK1 (IC50 = 33,000 nM).[8]
Indazole piperazine analog (SR-1459) ROCK-II13A series of indazole piperazine and piperidine analogs were designed as potent inhibitors of ROCK-II.[9]
Indazole-based inhibitor (C05) PLK4< 0.1This compound demonstrated exceptional kinase inhibitory activity against PLK4, a key regulator of centriole duplication.[10]
3-amino-1H-indazol-6-yl-benzamide (Compound 4) FLT3, PDGFRα, KitSingle-digit nM EC50sDesigned as a type II kinase inhibitor targeting the "DFG-out" conformation, showing potent activity against specific kinase mutants.[11]
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (Compound 1) FGFR1100Identified through virtual screening, this compound interacts with both the adenine and phosphate-binding regions of FGFR1.[12]

Experimental Protocols

The determination of the kinase inhibitory potency of indazole scaffolds is crucial for their development as therapeutic agents. Below are representative protocols for commonly employed assays.

Cell-Free Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6]

Objective: To determine the in vitro IC50 value of an indazole-based inhibitor against a purified kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Indazole-based test compound

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ reagents

  • DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Serially dilute the indazole inhibitor in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in the kinase reaction buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

  • ATP Depletion: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Conversion: Add the kinase detection reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data and plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[5]

Cellular Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[4][6]

Objective: To evaluate the on-target efficacy of an indazole inhibitor in a cellular environment.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium

  • Indazole inhibitor

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • Secondary antibody (enzyme-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with varying concentrations of the indazole inhibitor.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Protein Transfer: Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by incubation with a secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades modulated by these inhibitors is critical for predicting their cellular effects. The following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical experimental workflow.

VEGFR2_Signaling VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis.

IC50_Determination_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of indazole inhibitor Add_Inhibitor Add inhibitor to wells Compound_Prep->Add_Inhibitor Assay_Plate Prepare assay plate with kinase, substrate, and buffer Assay_Plate->Add_Inhibitor Start_Reaction Initiate reaction with ATP and incubate Add_Inhibitor->Start_Reaction Stop_Reaction Stop reaction and detect signal Start_Reaction->Stop_Reaction Measure_Signal Measure luminescence/ fluorescence Stop_Reaction->Measure_Signal Data_Normalization Normalize data Measure_Signal->Data_Normalization Curve_Fitting Plot dose-response curve Data_Normalization->Curve_Fitting IC50_Value Calculate IC50 value Curve_Fitting->IC50_Value

Caption: General workflow for IC50 determination.

References

Validating 2-(1H-Indazol-3-yl)acetic Acid as a Fragment for p38 MAP Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-(1H-indazol-3-yl)acetic acid against alternative fragments for the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, supported by experimental data and detailed protocols.

The indazole scaffold is a well-established hinge-binding motif for a variety of protein kinases, making this compound a promising fragment for initiating a drug discovery campaign against targets like p38 MAP kinase.[1] This guide provides a comprehensive validation framework for this fragment, comparing its potential efficacy with other known p38 MAP kinase inhibitor fragments. The data presented herein is a synthesis of established findings in the field of fragment-based drug discovery (FBDD).

Executive Summary

Fragment-based drug discovery offers an efficient path to novel therapeutics by starting with small, low-complexity molecules. The validation of these initial fragments is critical for success. This guide focuses on p38 MAP kinase, a key signaling protein implicated in inflammatory diseases and cancer.[2] We evaluate this compound as a starting fragment and compare it to two alternative, well-validated fragments: 2-amino-3-benzyloxypyridine and 3-(2-(4-pyridyl)ethyl)indole.[3] The comparative data underscores the importance of biophysical and biochemical validation in fragment selection.

Comparative Analysis of Fragment Binding

The initial validation of a fragment's utility lies in its ability to bind to the target protein. A suite of biophysical and biochemical assays are employed to determine binding affinity and validate hits. The following table summarizes representative data for the fragments of interest against p38α MAP kinase.

FragmentMolecular Weight (Da)Ligand Efficiency (LE)Binding Affinity (KD/IC50)Method
This compound (Representative) 176.17~0.35~500 µM (Estimated KD)SPR, ITC
2-Amino-3-benzyloxypyridine[3]214.250.281.3 mM (IC50)Biochemical Assay
3-(2-(4-Pyridyl)ethyl)indole[3]222.280.3335 µM (IC50)Biochemical Assay

Note: Data for this compound is representative of a simple indazole fragment based on the established potential of the indazole scaffold for kinase binding. Ligand Efficiency (LE) is calculated as - (ΔG / HAC), where ΔG = RTln(KD/IC50) and HAC is the heavy atom count.

Experimental Validation Workflow

A robust fragment validation workflow employs orthogonal experimental techniques to confirm initial hits and eliminate false positives. A typical cascade involves a primary screen for binding, followed by secondary validation and structural characterization.

experimental_workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_structural Structural Characterization Thermal_Shift Thermal Shift Assay (TSA) ITC Isothermal Titration Calorimetry (ITC) Thermal_Shift->ITC Confirm Hits SPR_Screen Surface Plasmon Resonance (SPR) Screen SPR_Screen->ITC Confirm Hits Biochemical_Assay Biochemical Assay (IC50) ITC->Biochemical_Assay Functional Validation X_ray X-ray Crystallography Biochemical_Assay->X_ray Binding Mode NMR NMR Spectroscopy Biochemical_Assay->NMR Binding Mode

A typical workflow for fragment screening and validation.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in fragment validation. Below are detailed protocols for the key experimental techniques cited.

Thermal Shift Assay (TSA) for Primary Screening

Objective: To identify fragments that bind to and stabilize p38 MAP kinase, resulting in a measurable shift in its melting temperature (Tm).

Materials:

  • Recombinant human p38α MAP kinase

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Fragment stock solutions (100 mM in DMSO)

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing p38α kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.

  • Add 0.2 µL of fragment stock solution to the appropriate wells (final fragment concentration 1 mM). Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Run the thermal melt experiment in the real-time PCR instrument with a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds.

  • Monitor the fluorescence of SYPRO Orange. The Tm is the temperature at which the fluorescence intensity is at its midpoint in the transition phase.

  • A significant positive shift in Tm in the presence of a fragment indicates binding and stabilization.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity (KD) of fragments to immobilized p38 MAP kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human p38α MAP kinase

  • Running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20, 1% DMSO

  • Fragment solutions at various concentrations in running buffer

Procedure:

  • Immobilize p38α kinase on the CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 response units (RU).

  • Prepare serial dilutions of the fragment in running buffer (e.g., from 1 mM down to 1 µM).

  • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

  • Regenerate the surface between injections if necessary.

  • Record the sensorgrams for each concentration.

  • Analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To confirm fragment binding and determine the thermodynamic parameters of the interaction (KD, ΔH, ΔS).

Materials:

  • Isothermal titration calorimeter

  • Recombinant human p38α MAP kinase (in dialysis buffer)

  • Fragment stock solution (in dialysis buffer)

  • Dialysis buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂

Procedure:

  • Dialyze the p38α kinase extensively against the dialysis buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the sample cell with p38α kinase (e.g., 20 µM).

  • Load the injection syringe with the fragment solution (e.g., 500 µM).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the sample cell while monitoring the heat change.

  • Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of fragment to protein.

  • Fit the data to a suitable binding model to determine the KD, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

In Vitro Kinase Activity Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the fragments against p38α MAP kinase activity.[4]

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP

  • Kinase assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the fragment in DMSO.

  • In the assay plate, add the fragment dilutions or DMSO control.

  • Add the p38α kinase and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a luminescence readout.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Fragment Interaction

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation. Its inhibition is a validated therapeutic strategy. Fragments like this compound are designed to bind within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

signaling_pathway cluster_upstream Upstream Activators cluster_kinase Kinase cluster_downstream Downstream Effectors MKK3_6 MKK3/MKK6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylate Stress Stress Stimuli (UV, Cytokines) Stress->MKK3_6 activate MK2 MK2 p38->MK2 phosphorylate ATF2 ATF2 p38->ATF2 phosphorylate Inflammation Inflammation Gene Expression MK2->Inflammation ATF2->Inflammation Fragment This compound Fragment->p38 inhibit

Inhibition of the p38 MAP kinase signaling pathway by a fragment.

Conclusion

The validation of this compound as a suitable fragment for targeting p38 MAP kinase is strongly supported by the well-documented success of the indazole scaffold in kinase inhibition. The presented comparative data and experimental protocols provide a robust framework for its empirical validation. While its estimated binding affinity is in the typical range for a fragment, further optimization through fragment growing or linking strategies will be necessary to develop a potent lead compound. The alternative fragments, 2-amino-3-benzyloxypyridine and 3-(2-(4-pyridyl)ethyl)indole, offer valuable benchmarks for assessing the progress of such an optimization campaign. The systematic application of the described biophysical and biochemical assays will be crucial in guiding the successful evolution of this compound from a starting fragment to a clinical candidate.

References

A Comparative Analysis of the Antimicrobial Spectrum of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Indazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of various indazole derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.

Quantitative Antimicrobial Activity of Indazole Derivatives

The antimicrobial efficacy of indazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several novel compounds. The following tables summarize the MIC values of selected indazole derivatives against various microbial strains.

Derivative Gram-Positive Bacteria MIC (µg/mL) Reference
Compound 2 Enterococcus faecalis~128[4]
Compound 3 Enterococcus faecalis~128[4]
Compound 5 Staphylococcus aureus64 - 128[4]
Staphylococcus epidermidis64 - 128[4]
Compound 74 Bacillus cereus6.2[1]
Staphylococcus aureus6.2[1]
Compound 5a, 5f, 5i Xanthomonas campestrisLow MIC levels[5]
Compound 5j Bacillus megaterium100 µL[5]
Derivative Gram-Negative Bacteria MIC (µg/mL) Reference
Compound 74 Escherichia coli3.1[1]
Pseudomonas aeruginosa3.1[1]
Most Synthesized DerivativesEscherichia coliInactive[6]
Salmonella enterica serovar TyphiInactive[6]
Compound 67 Salmonella typhimurium3.85 (MIC50)[1]
Derivative Fungi MIC (µM) Reference
Compound 18 Candida albicansLow millimolar range[7]
Candida glabrataLow millimolar range[7]
Compound 23 Candida albicansLow millimolar range[7]
Candida glabrataLow millimolar range[7]
Compound 68 Candida albicans75[1]
Candida glabrata100[1]
Compound 72 Candida albicans3807[1]
Compound 5b, 5d Candida albicansLow MIC levels[5]

Experimental Protocols

The determination of the antimicrobial activity of indazole derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis A Prepare serial dilutions of indazole derivatives in Mueller-Hinton Broth (MHB) C Inoculate each well of a 96-well microtiter plate with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Add different concentrations of indazole derivatives to the wells C->D E Include positive (microbes only) and negative (broth only) controls D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for turbidity or measure absorbance F->G H Determine MIC: lowest concentration with no visible growth G->H G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis A Prepare agar plates (e.g., Mueller-Hinton Agar) B Spread a standardized microbial lawn on the agar surface A->B C Create wells in the agar B->C D Add solutions of indazole derivatives to the wells C->D E Include a standard antibiotic as a positive control D->E F Incubate plates at 37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition around each well F->G G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Indazole Derivatives DNA_Gyrase DNA Gyrase (GyrB) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Block Replication Blocked DNA_Gyrase->Block Replication DNA Replication & Transcription Supercoiling->Replication Cell_Viability Bacterial Cell Viability Replication->Cell_Viability Indazole Indazole Derivative Inhibition Inhibition Indazole->Inhibition Inhibition->DNA_Gyrase binds to Cell_Death Bacterial Cell Death Block->Cell_Death

References

Safety Operating Guide

Proper Disposal of 2-(1H-indazol-3-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-(1H-indazol-3-yl)acetic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing immediate safety protocols and logistical considerations. Adherence to these guidelines is essential for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.

In case of a spill, evacuate the area and prevent further spread of the material. For small spills, absorb the substance with an inert material and place it in a suitable, sealed container for disposal. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) office immediately.

Waste Characterization and Segregation: The Critical First Step

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine this waste with non-hazardous trash or other incompatible waste streams.

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for acidic and organic chemical waste.[3]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated and properly labeled "Hazardous Chemical Waste" container.

    • Avoid generating dust during the transfer.

    • Ensure the container is properly sealed and stored in a designated satellite accumulation area (SAA).[6]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Hazardous Chemical Waste" container.

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in a designated liquid "Hazardous Chemical Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[3]

  • Aqueous Solutions:

    • Aqueous solutions containing this compound should not be disposed of down the drain.[7]

    • Collect all aqueous waste in a clearly labeled "Hazardous Liquid Waste" container.

    • The pH of the waste should not be adjusted unless it is part of a specific, approved neutralization procedure.

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) which should be at or near the point of generation.[4][6] Waste containers must be kept closed at all times except when adding or removing waste.[6][8]

Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this chemical through regular trash or by evaporation in a fume hood.[6][8]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[4]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[4]
SAA Storage Time Limit Up to 12 months (if accumulation limits are not exceeded)[4]
Container Headroom At least one-inch[6]
Drain Disposal pH Range Generally between 5.5 and 10.5 (for approved substances only)[7]

Experimental Protocols

Protocol for Decontamination of Glassware:

  • Initial Rinse: In a certified chemical fume hood, rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Collect all rinsate in a designated "Hazardous Liquid Waste" container.

  • Washing: After decontamination, the glassware can be washed with soap and water according to standard laboratory procedures.

Disposal Workflow

start Start: Have this compound waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, solvent rinsate) waste_type->liquid_waste Liquid collect_solid Place in labeled 'Solid Hazardous Waste' container solid_waste->collect_solid collect_liquid Place in labeled 'Liquid Hazardous Waste' container liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage pickup Arrange for pickup by licensed waste disposal facility storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1H-indazol-3-yl)acetic acid

Disclaimer: This guide is intended for informational purposes for research and drug development professionals. It is based on general safety protocols for acidic chemical compounds and available data for this compound and related structures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical and perform a thorough risk assessment for your specific laboratory conditions.

This document provides crucial safety, handling, and disposal information for this compound to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the potential hazards of skin, eye, and respiratory irritation associated with acidic powders, the following PPE is mandatory.[1]

Protection TypeEquipment SpecificationPurpose
Eye and Face Chemical safety goggles with side shields or a face shield worn over safety glasses.[2][3]Protects eyes and face from splashes and airborne powder.[2][4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2][3] A chemical-resistant lab coat or disposable gown.[2][5]Prevents skin contact with the chemical.[2] Contaminated clothing should be removed and washed before reuse.[6][7]
Respiratory NIOSH-approved N95 respirator or higher, especially if handling outside a fume hood or if dust is generated.[2]Protects against inhalation of harmful dust.[2] Avoid breathing dust, fumes, or vapors.[1][2]
Foot Protection Closed-toe shoes made of a non-porous material.[2][5]Protects feet from spills and falling objects.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should be well-ventilated.[1][6]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[2]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling the compound to contain potential spills.

  • Manipulation: Avoid the formation of dust during handling.[6][8] When transferring the powder, use appropriate tools (e.g., a chemical spatula).

  • Dilution: If preparing a solution, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a violent exothermic reaction.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]

Storage:

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[2][9][10][11]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[6][11]

  • Containers should be clearly labeled with the chemical name and associated hazards.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated materials (e.g., weigh paper, gloves, wipes) and excess solid compound in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect acidic liquid waste in a designated, compatible (e.g., polyethylene) container.[10] Do not mix with incompatible waste streams, such as bases or oxidizers.[10]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[2]

  • Waste Pickup: Follow your institution's specific procedures for arranging a hazardous waste pickup.[2]

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.

  • Preparation and Pre-Weighing:

    • Don all required PPE (lab coat, safety goggles, and nitrile gloves).

    • Perform all operations within a certified chemical fume hood.

    • Place an analytical balance inside the fume hood. Use an anti-static weigh boat or glassine paper.

    • Tare the balance with the empty weigh boat.

  • Weighing the Compound:

    • Carefully open the container of this compound.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat, avoiding dust generation.

    • Securely close the main container immediately after dispensing.

    • Record the final weight.

  • Solution Preparation:

    • Place a beaker containing a magnetic stir bar and the appropriate volume of the desired solvent on a stir plate within the fume hood.

    • Carefully transfer the weighed powder into the solvent while it is stirring gently.

    • Rinse the weigh boat with a small amount of the solvent and add the rinse to the beaker to ensure a complete transfer.

    • Allow the solution to stir until the compound is fully dissolved.

  • Final Steps and Cleanup:

    • Transfer the final solution to a clearly labeled storage bottle.

    • Dispose of the used weigh boat, gloves, and any contaminated wipes in the designated solid hazardous waste container.

    • Wipe down the spatula, balance, and work surface within the fume hood with an appropriate cleaning agent.

    • Wash hands thoroughly after removing PPE.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Finalization & Cleanup a Don Required PPE b Prepare Fume Hood Work Area a->b c Tare Balance with Weigh Boat b->c d Weigh Compound c->d f Transfer Compound to Solvent d->f e Prepare Solvent in Beaker e->f g Transfer Solution to Labeled Storage f->g h Dispose of Solid Waste g->h i Clean Equipment & Work Surface h->i j Remove PPE & Wash Hands i->j

Caption: Workflow for safely handling and preparing a solution of this compound.

Waste Disposal Decision Logic

Caption: Decision tree for the proper segregation and disposal of waste materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indazol-3-yl)acetic acid
Reactant of Route 2
2-(1H-indazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.